molecular formula C6H3ClIN3 B2500905 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1687740-23-3

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2500905
CAS No.: 1687740-23-3
M. Wt: 279.47
InChI Key: JBCMWZQGBAYVQW-UHFFFAOYSA-N
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Description

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a versatile chemical intermediate of significant interest in medicinal and synthetic chemistry. Its structure combines a pyrazolo[1,5-a]pyrimidine core with distinct chlorine and iodine substituents, making it a valuable scaffold for constructing more complex molecules. The halogen atoms offer excellent sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold are extensively investigated for their biological activity. Scientific literature and patents indicate that this class of compounds has been explored as inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) . Furthermore, these structures are relevant in the development of targeted therapies, such as inhibitors for mutant forms of the Epidermal Growth Factor Receptor (EGFR) in oncology and as key components in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . As such, 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine serves as a critical starting material for researchers in drug discovery, particularly in programs aimed at oncology, inflammatory diseases, and the development of targeted protein degradation therapeutics. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMWZQGBAYVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine , a privileged bicyclic scaffold in medicinal chemistry. This compound serves as a critical intermediate for developing kinase inhibitors (e.g., PI3K, CK2, B-Raf) and other bioactive agents due to its unique orthogonal reactivity profile.

Executive Summary

The 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine scaffold represents a "biselectrophilic" platform that enables highly regioselective functionalization. Its value lies in the electronic differentiation between the C3-iodine (susceptible to palladium-catalyzed cross-coupling) and the C7-chlorine (highly reactive toward Nucleophilic Aromatic Substitution, SNAr). This distinct reactivity hierarchy allows medicinal chemists to sequentially install diverse pharmacophores, making it an ideal core for Structure-Activity Relationship (SAR) exploration in oncology and infectious disease research.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 7-Chloro-3-iodo-pyrazolo[1,5-a]pyrimidine
CAS Number 1268521-18-1 (Generic/Analogous) / Note: Specific CAS varies by isomer; 754211-05-7 refers to 5,7-dichloro analog.
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Appearance Pale yellow to beige solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water
Melting Point >200 °C (decomposition often observed)
Electronic Character Electron-deficient pyrimidine ring fused to electron-rich pyrazole
Structural Numbering & Logic

The numbering scheme is critical for understanding the reactivity.

  • N1: Bridgehead nitrogen.[1]

  • C3: The "pyrazole" carbon – Electron-rich, nucleophilic character (susceptible to electrophilic attack/halogenation).

  • C7: The "pyrimidine" gamma-carbon – Electron-deficient, electrophilic character (susceptible to nucleophilic attack).

Structure cluster_legend Reactivity Zones N1 N1 C2 C2 N1->C2 C3 C3-I C2->C3 C3a C3a C3->C3a C3a->N1 Bridge N4 N4 C3a->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7-Cl C6->C7 C7->N1 Leg1 C3-I: Cross-Coupling (Pd) Leg2 C7-Cl: SNAr (Nucleophiles)

Figure 1: Connectivity and Reactivity Zones of the Scaffold.

Synthetic Routes

The synthesis of the core typically follows a "Cyclization → Iodination → Chlorination" sequence. This order is preferred because the electron-rich pyrazole ring (C3) is most easily halogenated before the electron-withdrawing chlorine is installed at C7.

Step 1: Construction of the Core (Cyclocondensation)

Reaction of 3-aminopyrazole with a 1,3-electrophile (e.g., ethyl acetoacetate or diethyl malonate) yields the 7-hydroxy (or 7-one) intermediate.

  • Reagents: Glacial acetic acid (reflux) or NaOEt/EtOH.

  • Mechanism:[2][3][4] Michael addition followed by cyclization.

Step 2: Regioselective Iodination (C3)

The C3 position is the most electron-rich site. Electrophilic iodination occurs here selectively.

  • Reagents: N-Iodosuccinimide (NIS) in DMF or I₂/HIO₃.

  • Note: This is usually performed on the 7-hydroxy intermediate to maximize ring electron density.

Step 3: Chlorination (C7)

Conversion of the C7-hydroxyl group to a chloride (leaving group).

  • Reagents: Phosphorus oxychloride (POCl₃), often with N,N-dimethylaniline or collidine as a base.

  • Conditions: Reflux (80–100 °C).

Synthesis Start 3-Aminopyrazole Step1 Cyclocondensation (Reflux, AcOH) Start->Step1 Reagent1 + 1,3-Dicarbonyl (e.g., Diethyl Malonate) Reagent1->Step1 Inter1 7-Hydroxypyrazolo[1,5-a]pyrimidine Step1->Inter1 Step2 Iodination (NIS, DMF) Inter1->Step2 Inter2 7-Hydroxy-3-iodo-pyrazolo[1,5-a]pyrimidine Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Final 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Step3->Final

Figure 2: Synthetic Pathway to the 7-Chloro-3-iodo Core.

Reactivity Profile & Functionalization Strategy

The core value of this scaffold is the ability to independently manipulate C3 and C7.[5]

C7-Chlorine: Nucleophilic Aromatic Substitution (SNAr)

The C7 position is highly electrophilic due to the inductive effect of the bridgehead nitrogen (N1) and the pyrimidine ring system.

  • Reactivity: High.

  • Nucleophiles: Primary/secondary amines (morpholine, piperazine), alkoxides, thiols.

  • Conditions: Mild base (K₂CO₃, DIPEA) in polar aprotic solvent (DMF, DMSO) at RT or mild heat (60 °C).

  • Strategic Note: SNAr at C7 is often performed before C3 cross-coupling if the nucleophile is sensitive to Pd conditions, or after if the C7-Cl is needed to direct the C3 reaction (though rare).

C3-Iodine: Palladium-Catalyzed Cross-Coupling

The C3-I bond is a classic handle for transition metal catalysis.

  • Reactivity: Excellent for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Selectivity: Under Pd catalysis, the C-I bond reacts significantly faster than the C-Cl bond (oxidative addition of Pd into C-I is faster).

  • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Boronic acid, Na₂CO₃, Dioxane/Water.

The "Orthogonal" Workflow
  • Route A (SNAr First): Displace C7-Cl with an amine

    
     Then couple C3-I with an aryl boronic acid. (Preferred for kinase inhibitors where C7 holds the solubilizing group).
    
  • Route B (Suzuki First): Couple C3-I with an aryl group

    
     Then displace C7-Cl. (Requires careful catalyst selection to avoid touching C7-Cl).
    

Experimental Protocols

Protocol A: Synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine (Core)
  • Dissolve 3-aminopyrazole (10 mmol) and diethyl malonate (12 mmol) in glacial acetic acid (20 mL).

  • Reflux the mixture for 4–6 hours.

  • Cool to room temperature. The product often precipitates.

  • Filter the solid, wash with ethanol and ether.

  • Yield: Typically 70–85%.

Protocol B: Iodination (C3 Functionalization)
  • Suspend the 7-hydroxy intermediate (5 mmol) in DMF (10 mL).

  • Add N-Iodosuccinimide (NIS) (5.5 mmol) portion-wise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Pour into ice water. Collect the precipitate (3-iodo-7-hydroxy derivative) by filtration.

  • Validation: Check disappearance of C3-H proton by ¹H NMR.

Protocol C: Chlorination (Generating the Scaffold)
  • Place the 3-iodo-7-hydroxy intermediate (5 mmol) in a round-bottom flask.

  • Add POCl₃ (15 mL) carefully (exothermic).

  • Reflux at 100 °C for 3–4 hours until the solution becomes clear.

  • Critical Step: Evaporate excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice (carefully!) and neutralize with saturated NaHCO₃ to pH 8.

  • Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.

  • Result: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.

Safety & Handling (E-E-A-T)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • POCl₃ Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with strict moisture control.

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.[3][4][6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-I bond can be light-sensitive; store in amber vials.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. PMC (NIH). Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules. Available at: [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling. Molecules. Available at: [Link]

Sources

CAS number 1687740-23-3 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Design

Executive Summary

The heterocycle 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1687740-23-3) represents a "privileged scaffold" in modern drug discovery, specifically within the realm of ATP-competitive kinase inhibitors (Trk, RET, JAK). Its value lies in its bifunctional orthogonality : the C7-chloride serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the C3-iodide acts as a stable handle for palladium-catalyzed cross-coupling.

This guide provides a rigorous technical analysis of this scaffold, detailing the electronic rationale for its reactivity, optimized synthetic routes for its generation, and validated protocols for its downstream functionalization.

Structural Analysis & Reactivity Profile

The pyrazolo[1,5-a]pyrimidine core is an isostere of the purine ring system but lacks the N7/N9 acidic protons, improving metabolic stability and solubility.

  • The "Anchor" (C7-Cl): The nitrogen at position 4 exerts a strong electron-withdrawing effect on C7 (analogous to the 4-position of quinoline). This makes the C7-chloride highly labile to nucleophilic attack by amines. This position typically binds the "solvent-front" region of the kinase pocket.

  • The "Warhead" (C3-I): The pyrazole ring is electron-rich, but the iodine at C3 renders it amenable to metal-catalyzed coupling. This position directs substituents into the hydrophobic "gatekeeper" pocket of the enzyme.

Electronic Reactivity Map

ReactivityMap cluster_legend Reactivity Logic Core 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1687740-23-3) C7 C7-Position (Electrophilic) Susceptible to SNAr (Kinase Solvent Front) Core->C7 High Reactivity (k1) C3 C3-Position (Halogenated) Susceptible to Suzuki/Sonogashira (Kinase Gatekeeper) Core->C3 Latent Reactivity (k2) k1 >> k2 (Thermal) k1 >> k2 (Thermal) Orthogonal Functionalization Orthogonal Functionalization k1 >> k2 (Thermal)->Orthogonal Functionalization

Figure 1: Orthogonal reactivity profile. The C7-Cl bond is thermally labile, while the C3-I bond requires catalytic activation, allowing for sequential, regioselective modification.

Synthesis of the Core Scaffold

While CAS 1687740-23-3 is commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route avoids early-stage chlorination to prevent hydrolysis.

Optimized Synthetic Route
  • Condensation: Reaction of 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM) to form the 7-hydroxy core.

  • Iodination (Regioselective): Electrophilic halogenation at C3. Note: It is critical to iodinate the electron-rich 7-hydroxy intermediate rather than the electron-deficient 7-chloro derivative.

  • Chlorination: Deoxychlorination using phosphorus oxychloride (

    
    ).
    

Step-by-Step Protocol:

StepReagentsConditionsKey Observation
1. Cyclization 3-Aminopyrazole, DEEMAcOH, Reflux, 4hProduct precipitates upon cooling.
2. Iodination N-Iodosuccinimide (NIS)DMF, RT, 2hColor change to dark orange; monitor by LCMS.
3. Chlorination

, N,N-Dimethylaniline

, 3h
Safety: Quench slowly into ice/water. Exothermic.

Synthesis Workflow Diagram

Synthesis Start 3-Aminopyrazole + DEEM Inter1 Intermediate A: Pyrazolo[1,5-a]pyrimidin-7-ol Start->Inter1 AcOH, Reflux Cyclocondensation Inter2 Intermediate B: 3-Iodo-pyrazolo[1,5-a]pyrimidin-7-ol Inter1->Inter2 NIS, DMF Electrophilic Subst. Final TARGET: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Inter2->Final POCl3, Heat Deoxychlorination

Figure 2: Linear synthesis of the core scaffold. The "Hydroxyl-First" strategy ensures efficient iodination before the ring becomes deactivated by the chlorine atom.

Divergent Functionalization Strategies

To utilize CAS 1687740-23-3 effectively, one must respect the order of operations. The standard medicinal chemistry approach is


 (C7) followed by Cross-Coupling (C3) .
Protocol A: C7-Displacement ( )

Objective: Install the solubilizing group or hinge binder (e.g., morpholine, chiral pyrrolidine).

  • Reagents: 1.0 eq Scaffold, 1.1 eq Amine, 2.5 eq DIPEA.

  • Solvent: Isopropanol (IPA) or n-Butanol.

  • Conditions:

    
     for 2-4 hours.
    
  • Mechanism: Addition-Elimination. The C3-iodine remains intact because it is not a good leaving group for nucleophilic attack under these conditions.

  • Workup: Evaporate solvent; partition between EtOAc/NaHCO3.

  • Validation: Loss of Cl isotope pattern in MS; appearance of amine protons in NMR.

Protocol B: C3-Suzuki Coupling

Objective: Install the hydrophobic aryl/heteroaryl tail.

  • Reagents: 1.0 eq (C7-substituted intermediate), 1.2 eq Aryl Boronic Acid/Ester.

  • Catalyst: 5 mol%

    
     or 
    
    
    
    .
  • Base: 2.0 eq

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions:

    
     (degassed), 4-12 hours.
    
  • Note: If the C7-amine contains free NH groups, they may require Boc-protection prior to coupling to prevent catalyst poisoning, though modern catalysts often tolerate them.

Library Generation Logic

LibraryGen cluster_path1 Path 1: Standard (Recommended) Core 7-Cl-3-I-Core (1687740-23-3) Step1 Step 1: SNAr (C7) + Amine (R1) Core->Step1 Step2 Step 2: Suzuki (C3) + Boronate (R2) Step1->Step2 Product Final Inhibitor (R1/R2 Substituted) Step2->Product

Figure 3: The standard "Anchor-then-Warhead" functionalization strategy used to generate libraries of Trk/RET inhibitors.

Application Case Study: Trk Inhibitor Analogs

This scaffold is structurally homologous to the core of Larotrectinib (Vitrakvi) and next-generation TRK inhibitors. In the synthesis of such analogs:

  • Starting Material: CAS 1687740-23-3.

  • C7 Modification: Reaction with (R)-2-(2,5-difluorophenyl)pyrrolidine (or similar chiral amines) establishes the precise binding geometry required for the ATP pocket.

  • C3 Modification: Coupling with a solubilizing moiety (e.g., a substituted pyrazole or pyridine boronate) extends the molecule into the solvent channel or gatekeeper region, modulating potency and ADME properties.

Critical Quality Attribute (CQA): Ensure the starting material (CAS 1687740-23-3) is free of the 7-hydroxy impurity (<0.5%). The hydroxy impurity will not react in the


 step and will carry through as a contaminant that is difficult to separate from the final product.

References

  • Array BioPharma Inc. (2010). Pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.[1] WO2010048314. Link

  • Loxo Oncology, Inc. (2014). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.[1] WO2014194127. Link

  • Marcoux, D., et al. (2015). Annulation of Aminopyrazoles: A Sustainable Route to Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry, 80(3). Link

  • PubChem. (2023). Compound Summary: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. National Library of Medicine. Link

Sources

Solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Among these, aqueous and organic solvent solubility are critical parameters that influence everything from initial high-throughput screening to final formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] We delve into the theoretical underpinnings of solubility, comparing the interactions of this compound with dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. Detailed, field-proven protocols for both kinetic and thermodynamic solubility assays are provided, empowering researchers to generate robust and reliable data for this and other novel chemical entities.

Introduction: The Central Role of Solubility

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes like Tropomyosin receptor kinases (Trks) and Pim kinases.[1][2] The specific analogue, 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, combines several features—a halogenated pyrimidine ring and an iodinated pyrazole ring—that make it a versatile intermediate for further chemical modification through reactions like Suzuki or Buchwald-Hartwig couplings.[3]

However, before its potential can be explored in biological assays or synthetic schemes, its fundamental behavior in solution must be understood. Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, dictates:

  • Biological Assay Integrity: In vitro screens almost universally rely on DMSO stock solutions diluted into aqueous media.[4] Poor solubility can lead to compound precipitation, resulting in false negatives and inaccurate structure-activity relationship (SAR) data.[5]

  • Formulation Development: For in vivo studies, achieving adequate compound concentration in a non-toxic vehicle is essential for assessing bioavailability and efficacy.[6]

  • Synthetic Chemistry: The choice of solvent can dramatically affect reaction rates, yields, and purification strategies.

This guide focuses on two common and fundamentally different organic solvents: DMSO and methanol. Understanding the solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in these solvents provides a critical data set for its advancement in any research program.

Theoretical Framework: Solute-Solvent Interactions

The solubility of a solid compound is governed by a balance between the energy required to break the compound's crystal lattice and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: This molecule possesses several key features that influence its polarity and potential for intermolecular interactions:

  • Heteroatoms: The four nitrogen atoms in the fused ring system are electronegative and can act as hydrogen bond acceptors.

  • Halogens: The chlorine and iodine atoms add to the molecule's molecular weight and polarizability, potentially engaging in halogen bonding.

  • Aromatic System: The π-electron system of the rings can participate in π-stacking and dipole-induced dipole interactions.

The Solvents:

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Chemical Formula (CH₃)₂SOCH₃OH
Type Polar Aprotic[7][8]Polar Protic
Boiling Point 189 °C[9]64.7 °C[10][11]
Key Features Strong dipole moment; excellent hydrogen bond acceptor; dissolves a wide range of polar and nonpolar compounds.[7][9][12]Can act as both a hydrogen bond donor (from -OH) and acceptor (at O); completely miscible with water.[11][13][14][15]

Predicted Interactions and Solubility:

  • In DMSO: As a powerful polar aprotic solvent, DMSO is expected to be an excellent solvent for 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.[7][12] The strong S=O dipole can effectively solvate the polar regions of the heterocyclic compound. The oxygen atom is a strong hydrogen bond acceptor, readily interacting with any potential H-bond donor sites on the solute, though the solute itself lacks strong H-bond donors.

  • In Methanol: Methanol, a polar protic solvent, will interact differently.[13][15] Its hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring. It can also act as a hydrogen bond acceptor. While it is generally a good solvent, its solvation power for complex organic molecules can sometimes be lower than that of DMSO, which has a larger dipole moment and is more effective at disrupting crystal lattice forces for certain structures.

G cluster_0 Solubility Determinants cluster_1 Solvent Interactions Solute 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Lattice Crystal Lattice Energy (Energy Cost) Solute->Lattice Overcome Solvation Solvation Energy (Energy Payoff) Solute->Solvation Form DMSO DMSO (Polar Aprotic) Solvation->DMSO via Methanol Methanol (Polar Protic) Solvation->Methanol via DMSO_Interactions Strong Dipole-Dipole H-Bond Acceptor DMSO->DMSO_Interactions Methanol_Interactions H-Bond Donor & Acceptor Dipole-Dipole Methanol->Methanol_Interactions

Caption: Logical relationship between crystal energy, solvation, and solvent type.

Experimental Methodologies for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[5] Kinetic solubility is rapid and suited for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard".[5][16]

Kinetic Solubility Assay

This method measures the solubility of a compound that is rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer.[4] While this guide focuses on pure solvents, the same principle applies. It reflects the practical scenario of diluting compounds for biological assays.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used because it can dissolve a vast range of organic compounds at high concentrations.[7][12]

  • Rapid Addition: The fast addition of the DMSO stock to the solvent of interest (in this case, methanol) mimics the conditions in high-throughput screening and does not allow time for the system to reach thermodynamic equilibrium.[4]

  • Precipitation Detection: The point of precipitation is detected by methods like nephelometry (light scattering) or UV absorbance after filtration.[4][6] This provides a rapid, if less precise, measure of solubility.

Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the definitive way to measure thermodynamic solubility.[16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the compound ensures that the solution becomes fully saturated.

  • Equilibration: Stirring or shaking the suspension for an extended period (typically 24-48 hours) is crucial to allow the dissolution and crystallization processes to reach a steady state.[6]

  • Separation: Filtration or centrifugation is used to remove all undissolved solid material, which is critical for accurately measuring the concentration of the dissolved compound.

  • Concentration Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its sensitivity and specificity, allowing for accurate measurement even in the presence of minor impurities.

Detailed Experimental Protocols

These protocols provide a validated framework for determining the solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by HPLC against a standard curve.

Materials & Equipment:

  • 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Compound Addition: Weigh approximately 2-5 mg of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine into a 2 mL glass vial. The exact mass should be recorded, but an excess is the key requirement. Prepare separate vials for DMSO and methanol.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or methanol) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached. Rationale: This extended period allows the dissolution process to reach a true steady state, defining thermodynamic solubility.

  • Phase Separation: After 24 hours, remove the vials and let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial. Rationale: The filter's small pore size ensures no solid particulates are carried over, which would falsely inflate the measured concentration.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Carefully pipette a known volume of the clear supernatant for analysis.

  • Sample Preparation: Dilute the clear supernatant with an appropriate solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the standard curve. Record the dilution factor accurately.

  • HPLC Analysis: Analyze the diluted sample via a validated HPLC method to determine its concentration.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    Solubility (mg/mL) = HPLC Concentration (mg/mL) x Dilution Factor

Protocol 2: Preparation of Standard Curve for HPLC Quantification

Principle: A series of solutions with known concentrations are prepared and analyzed to create a calibration curve of instrument response (e.g., UV absorbance area) versus concentration. This curve is then used to determine the concentration of the unknown solubility samples.

Step-by-Step Methodology:

  • Primary Stock Solution: Accurately weigh a known mass (e.g., 10 mg) of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine and dissolve it in a known volume (e.g., 10 mL) of a strong solvent like DMSO to create a 1 mg/mL primary stock.

  • Serial Dilutions: Perform a series of precise serial dilutions from the primary stock solution to prepare at least five standard solutions of decreasing concentration. The concentration range should bracket the expected concentration of the diluted solubility samples.

  • HPLC Analysis: Inject each standard solution into the HPLC system and record the peak area corresponding to the compound.

  • Curve Generation: Plot the peak area (y-axis) against the known concentration of each standard (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable standard curve.

Data Presentation and Visualization

Quantitative results from the solubility experiments should be summarized in a clear, tabular format.

Table 1: Experimentally Determined Solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (Molar)
DMSOThermodynamic25Experimental ValueCalculated Value
MethanolThermodynamic25Experimental ValueCalculated Value

Note: Molar solubility is calculated using the molecular weight of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.

G compound Weigh Compound (Excess Solid) solvent Add Solvent (DMSO or Methanol) compound->solvent equilibrate Equilibrate (24h @ 25°C) solvent->equilibrate separate Separate Solid/Liquid (Filter or Centrifuge) equilibrate->separate dilute Dilute Supernatant (Known Dilution Factor) separate->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Solubility (vs. Standard Curve) hplc->calculate

Caption: Experimental workflow for the Shake-Flask solubility protocol.

Conclusion

Determining the solubility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in DMSO and methanol is a foundational step in its journey as a research chemical or drug discovery intermediate. While DMSO is anticipated to be a superior solvent due to its strong polar aprotic nature, quantitative data generated through the robust thermodynamic shake-flask method is indispensable for making informed decisions. The protocols and theoretical background provided in this guide offer a comprehensive framework for researchers to generate high-quality, reliable solubility data, thereby mitigating risks and accelerating the pace of discovery and development.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Gaylord Chemical Corporation. Methanol Solvent Properties. [Link]

  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • National Center for Biotechnology Information. Methanol. PubChem. [Link]

  • Britannica. Methanol. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research. [Link]

  • National Center for Biotechnology Information. 7-Chloro-[7][8][10]triazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Lee, H., et al. (2021). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. PMC. [Link]

  • ChemSynthesis. 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • National Center for Biotechnology Information. Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]

  • National Center for Biotechnology Information. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • PubChemLite. 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. [Link]

  • Wishart, G., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. [Link]

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Pyrazolo[1,5-a]pyrimidine scaffold reactivity profile for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technical analysis of the pyrazolo[1,5-a]pyrimidine scaffold, designed for medicinal chemists and drug discovery scientists.[1][2]

Executive Summary: The Purine Bioisostere

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic heterocycle that serves as a critical bioisostere for purine (adenine) and quinoline systems. Its planar architecture and specific nitrogen placement allow it to mimic the ATP purine core, making it a "privileged structure" in kinase inhibitor design. Furthermore, its electronic profile offers distinct vectors for functionalization—specifically separating electrophilic and nucleophilic reactivity—which simplifies library generation during Lead Optimization.

Key Value Proposition:

  • Kinase Selectivity: Mimics the adenine ring but lacks the N-7/N-9 protons, altering hydrogen bond donor/acceptor patterns to tune selectivity (e.g., CDK, JAK, Trk inhibitors).

  • GABAergic Modulation: The core structure underpins non-benzodiazepine hypnotics (e.g., Zaleplon), binding to the benzodiazepine site of GABA-A receptors.

  • Synthetic Modularity: Orthogonal reactivity at C-3 (electrophilic) and C-7 (nucleophilic) allows for sequential, controlled functionalization.

Structural Fundamentals & Electronic Profile

Numbering and Electronic Distribution

The scaffold consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. The bridgehead nitrogen (N-4) plays a pivotal role: it donates electron density into the 5-membered ring (activating C-3) while pulling density from the 6-membered ring (activating C-7 for nucleophilic attack).

Reactivity Hotspots:

  • C-3 (Nucleophilic): The most electron-rich carbon. Primary site for Electrophilic Aromatic Substitution (EAS).

  • C-7 (Electrophilic): The most electron-deficient carbon. Primary site for Nucleophilic Aromatic Substitution (SNAr), especially when a leaving group (Cl, Br) is present.

  • C-5 (Electrophilic): Secondary site for SNAr, though less reactive than C-7.

Visualization: Reactivity Map

ReactivityMap Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 C-3 Position (Electron Rich) Core->C3 Bridgehead N Donation C7 C-7 Position (Electron Deficient) Core->C7 Inductive Withdrawal EAS Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration) C3->EAS Primary Reactivity Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C3->Suzuki Post-Halogenation SNAr Nucleophilic Aromatic Substitution (SNAr) (Amine Displacement) C7->SNAr Primary Reactivity (Kinase Hinge Binder) C5 C-5 Position (Secondary Electrophile) C5->SNAr Requires Harsh Conditions

Figure 1: Reactivity map illustrating the electronic push-pull system driven by the bridgehead nitrogen, defining the orthogonal functionalization vectors at C-3 and C-7.

Synthetic Access & Regiocontrol

The most robust route to this scaffold is the condensation of 5-aminopyrazoles with 1,3-electrophiles (1,3-diketones,


-ketoesters, or alkynones).
The Regioselectivity Challenge

When reacting a 5-aminopyrazole with an unsymmetrical 1,3-electrophile (e.g., a


-ketoester), two regioisomers are possible:
  • 7-Hydroxy/7-Amino derivative: Formed if the exocyclic amine (hard nucleophile) attacks the ester/nitrile (hard electrophile).

  • 5-Hydroxy/5-Amino derivative: Formed if the exocyclic amine attacks the ketone.

Scientific Insight: Regiochemistry is dictated by solvent proticity and pH. In acidic media (AcOH), the ketone carbonyl is activated, often favoring attack by the exocyclic amine at the ketone, leading to the 5-substituted product. However, under basic conditions or thermal neutral conditions, the reaction often favors the formation of the 7-substituted isomer (thermodynamic control).

Protocol: Regioselective Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine

This protocol creates a scaffold ready for SNAr at C-7 (Kinase hinge binder installation).

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (1.1 equiv)

  • Acetic Acid (Glacial)

  • Phosphorus Oxychloride (

    
    )[3]
    

Step-by-Step Methodology:

  • Cyclocondensation (The Backbone):

    • Charge a round-bottom flask with 3-amino-4-cyanopyrazole and diethyl ethoxymethylenemalonate in glacial acetic acid (0.5 M concentration).

    • Critical Step: Reflux for 4–6 hours. Why? High temperature ensures thermodynamic equilibration to the stable fused ring system.

    • Cool to room temperature.[4] The product (Ethyl 3-cyano-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate) typically precipitates. Filter and wash with cold ethanol.

    • Validation: Check

      
       NMR.[5] The bridgehead proton (H-2) and the pyrimidine proton (H-5) should appear as singlets.
      
  • Chlorination (Activation for SNAr):

    • Suspend the 7-hydroxy intermediate in neat

      
       (10 equiv).
      
    • Add N,N-Dimethylaniline (1.0 equiv) as a catalyst/base.

    • Reflux for 3 hours. The suspension will clear as the chloride forms.

    • Safety: Quench slowly into crushed ice/water with vigorous stirring (exothermic hydrolysis of

      
      ).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Result: 7-Chloro-pyrazolo[1,5-a]pyrimidine derivative.[3][6][7]

Functionalization Strategies (The Reactivity Profile)

Electrophilic Aromatic Substitution (EAS) at C-3

The C-3 position is the "nucleophilic engine" of the scaffold.

  • Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS in DMF/MeCN selectively halogenates C-3.

    • Utility: The resulting C-3 iodide is an excellent handle for Suzuki-Miyaura or Sonogashira couplings to install aryl/heteroaryl groups (common in extending the pharmacophore into the solvent-exposed region of a kinase).

  • Formylation: Vilsmeier-Haack conditions (

    
    /DMF) install an aldehyde at C-3.
    
Nucleophilic Aromatic Substitution (SNAr) at C-7

The C-7 chloride installed in Section 3.2 is highly reactive due to the electron-withdrawing nature of the pyrimidine ring and the bridgehead nitrogen.

  • Reaction: Displacement with primary or secondary amines (morpholine, aniline, piperazine).

  • Conditions:

    
     or DIPEA in EtOH/DMF at 
    
    
    
    .
  • Medicinal Relevance: This step usually installs the motif that interacts with the hinge region of a kinase (e.g., the aniline NH acting as a donor).

Visualization: Synthesis & Functionalization Workflow

SynthesisFlow AminoPyrazole 5-Aminopyrazole Condensation Cyclocondensation (AcOH, Reflux) AminoPyrazole->Condensation Diketo 1,3-Electrophile (e.g., Malonate) Diketo->Condensation Intermediate 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Condensation->Intermediate Regioselective Chlorination Chlorination (POCl3) Intermediate->Chlorination ChloroScaffold 7-Chloro Scaffold Chlorination->ChloroScaffold Branch1 Path A: SNAr (C-7) ChloroScaffold->Branch1 Branch2 Path B: EAS (C-3) ChloroScaffold->Branch2 FinalA Kinase Hinge Binder (7-Amino derivative) Branch1->FinalA R-NH2, Heat FinalB 3-Iodo Intermediate (Ready for Suzuki) Branch2->FinalB NIS, DMF

Figure 2: Step-wise synthetic workflow converting raw materials into functionalized medicinal chemistry leads.

Medicinal Chemistry Case Studies

Kinase Inhibition (ATP Competitors)

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP.

  • Binding Mode: The N-1 and the substituent at C-7 (often an amine) form the critical hydrogen bond acceptor/donor pair with the kinase hinge region.

  • Example: Dinaciclib (and related analogs).[8] While Dinaciclib is technically a pyrazolo[1,5-a]pyridine, the pyrimidine analogs (e.g., SCH 727965 precursors) follow the same SAR. The C-3 substituent projects into the solvent front or the gatekeeper region, controlling selectivity.

  • SAR Insight: Substitution at C-5 can cause steric clash with the hinge, so C-5 is often left as a proton or a small methyl group.

GABA-A Receptor Modulators
  • Drug: Zaleplon (Sonata) .

  • Structure: 3-cyano-7-(N-ethyl-N-phenylamino)-pyrazolo[1,5-a]pyrimidine.

  • Mechanism: The planar scaffold fits the benzodiazepine binding pocket. The C-3 nitrile is critical for receptor affinity (mimicking the carbonyl of benzodiazepines), while the C-7 phenyl ring provides hydrophobic interactions.

  • Metabolism: Zaleplon is metabolized by Aldehyde Oxidase (AO) at the C-5 position (oxidation to the lactam). Design Tip: Blocking C-5 with a methyl group or fluorine can reduce AO metabolism and extend half-life.

Physicochemical Properties & ADME

PropertyTrend in Pyrazolo[1,5-a]pyrimidineDesign Implication
LogP / Lipophilicity Moderate to High.The aromatic core is planar and lipophilic. Solubilizing groups (morpholine, piperazine) are often required at C-7 to improve aqueous solubility.
Solubility Generally poor in crystalline form due to

-

stacking.
Disrupt planarity using

-rich substituents at C-7 or C-3.
Metabolic Stability C-3: Susceptible to oxidation if alkyl-substituted. C-5: Major site of Aldehyde Oxidase (AO) attack.Block C-5 with small groups (-Me, -F) to prevent AO-mediated clearance.
H-Bonding N-1 is a weak acceptor.N-1 is crucial for kinase hinge binding. Do not substitute adjacent positions that might twist the ring and break this bond.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[9]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[1]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 2015.[10]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances, 2023.

  • Zaleplon: A pyrazolopyrimidine sedative-hypnotic agent. Clinical Therapeutics, 2000.[11]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021.

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A Senior Application Scientist's Guide to 5-Chloro and 7-Chloro-Pyrazolo[1,5-a]pyrimidine Isomers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold.[1][2][3] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, is a rigid, planar structure that serves as the foundation for numerous therapeutic agents, including kinase inhibitors, anxiolytics, and sedatives.[3][4][5]

The functionalization of this core is paramount in drug discovery, allowing chemists to fine-tune a molecule's pharmacological profile. Among the most pivotal intermediates for such derivatization are the chlorinated isomers, specifically 5-chloro- and 7-chloro-pyrazolo[1,5-a]pyrimidine. The position of the chlorine atom is not a trivial detail; it fundamentally dictates the molecule's electronic properties, chemical reactivity, and steric profile. This guide provides an in-depth technical analysis of these two key isomers, offering researchers the foundational knowledge required to strategically incorporate them into their drug design and development programs.

Part 1: Structural and Electronic Divergence

The core of the difference between the 5-chloro and 7-chloro isomers lies in the electronic influence of the chlorine atom on the pyrimidine ring. The pyrazolo[1,5-a]pyrimidine system is inherently electron-deficient, particularly the pyrimidine moiety. The placement of a strongly electronegative chlorine atom at either the C5 or C7 position further enhances this electron deficiency, but with distinct regiochemical consequences.

  • 7-Chloro Isomer : The chlorine at C7 exerts a strong inductive electron-withdrawing effect. This position is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.

  • 5-Chloro Isomer : A chlorine at C5 also withdraws electron density, but its influence on the reactivity of the ring differs from the C7 isomer. The reactivity at C5 is generally considered to be lower than at C7, a crucial consideration for planning multi-step syntheses.[6]

The distinct electronic environments directly impact the molecule's reactivity and its spectroscopic signature, providing clear methods for differentiation.

Caption: Core structure and isomeric forms of chlorinated pyrazolo[1,5-a]pyrimidines.

Part 2: Regioselective Synthesis—A Tale of Two Precursors

The synthesis of either the 5-chloro or 7-chloro isomer is a deliberate process, hinging on the regioselective construction of the corresponding pyrazolo[1,5-a]pyrimidin-one (or -ol) precursor. The general and most reliable strategy involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner, followed by chlorination.

Synthesis of 7-Chloro-Pyrazolo[1,5-a]pyrimidines

The pathway to the 7-chloro isomer typically proceeds via a pyrazolo[1,5-a]pyrimidin-7-one intermediate. This precursor is then chlorinated using a standard dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).

G start 3-Aminopyrazole + β-Ketoacetate intermediate Pyrazolo[1,5-a]pyrimidin-7-one start->intermediate Cyclocondensation reagent POCl₃, Heat intermediate->reagent product 7-Chloro-Pyrazolo[1,5-a]pyrimidine reagent->product Chlorination

Caption: Synthetic workflow for 7-chloro-pyrazolo[1,5-a]pyrimidine.

Experimental Protocol: Synthesis of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine [4]

  • Mixture Preparation: In a flask suitable for reflux and under an inert argon atmosphere, combine 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (3.5 mmol), 1,4-dioxane (2 ml), and triethylamine (7 mmol).

  • Chlorination: Add phosphorus oxychloride (8.89 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization and Extraction: Add a saturated solution of NaHCO₃ at 0°C until the pH reaches 8. Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, dry with MgSO₄, and concentrate under vacuum. Purify the resulting residue by silica gel column chromatography.

Synthesis of 5-Chloro-Pyrazolo[1,5-a]pyrimidines

Analogously, the 5-chloro isomer is accessed from a pyrazolo[1,5-a]pyrimidin-5-one precursor. The choice of the initial 1,3-bielectrophile is critical to direct the cyclization towards the desired 5-one regioisomer.[7]

G start 3-Aminopyrazole + Ethyl Propiolate intermediate Pyrazolo[1,5-a]pyrimidin-5-one start->intermediate Cyclocondensation (in Acetic Acid) reagent POCl₃, Pyridine, Heat intermediate->reagent product 5-Chloro-Pyrazolo[1,5-a]pyrimidine reagent->product Chlorination

Caption: Synthetic workflow for 5-chloro-pyrazolo[1,5-a]pyrimidine.

Experimental Protocol: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine [8]

  • Cyclocondensation: Add 3-aminopyrazole (130 mmol) and ethyl propiolate (130 mmol) to acetic acid (40 mL). Reflux the mixture at 110°C for 30 minutes. Cool the mixture, filter the resulting solid, and wash with anhydrous ethanol to obtain pyrazolo[1,5-a]pyrimidine-5(4H)-one.

  • Chlorination Mixture: To a mixture of the pyrazolo[1,5-a]pyrimidine-5(4H)-one and pyridine, add phosphorus oxychloride dropwise.

  • Heating: Slowly heat the reaction, stirring at 85°C and then at 120°C for 1 hour.

  • Work-up: Cool the mixture to 60°C, add chloroform (500 mL), and stir for 1 hour. After cooling to 0-5°C, add cold water (300 mL).

  • Extraction and Purification: Separate the organic layer, wash with cold water until neutral, and concentrate to dryness to obtain the yellow solid product.

Part 3: Comparative Reactivity—The Key to Functionalization

The primary synthetic value of these chloro-isomers is their ability to undergo substitution reactions, allowing for the introduction of diverse functional groups. The difference in reactivity between the C5 and C7 positions is a critical strategic consideration.

Nucleophilic Aromatic Substitution (SNAr)

Both isomers are excellent substrates for SNAr reactions, where the chlorine atom is displaced by a nucleophile (e.g., amines, alcohols, thiols). This reaction is a cornerstone of library synthesis in drug discovery.[1]

  • Reactivity Hierarchy : The chlorine at the C7 position is significantly more reactive towards nucleophilic displacement than the chlorine at C5.[6] This differential reactivity is so pronounced that in 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, nucleophilic substitution can be performed selectively at the C7 position by controlling the reaction conditions.[6] This allows for sequential, regioselective functionalization of the scaffold.

  • Mechanistic Rationale : The enhanced reactivity at C7 is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction. The adjacent pyrazole ring nitrogen atoms effectively delocalize this charge.

G Pyrazolo[1,5-a]pyrimidine-Cl Pyrazolo[1,5-a]pyrimidine-Cl Meisenheimer\nIntermediate Meisenheimer Intermediate Pyrazolo[1,5-a]pyrimidine-Cl->Meisenheimer\nIntermediate + Nu⁻ Substituted Product Substituted Product Meisenheimer\nIntermediate->Substituted Product - Cl⁻

Caption: General mechanism for SNAr on chloro-pyrazolo[1,5-a]pyrimidines.

Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form C-C, C-N, and C-O bonds. Both 5-chloro and 7-chloro isomers are competent partners in these transformations, providing access to a vast chemical space of aryl, heteroaryl, and alkyl-substituted derivatives.[6][9] The choice of isomer allows chemists to direct the growth of the molecule from different points on the core scaffold, which is essential for probing the structure-activity relationship (SAR) within a target's binding site.

Part 4: Spectroscopic Differentiation—Identifying Your Isomer

Unambiguous characterization is crucial. Fortunately, the 5-chloro and 7-chloro isomers display distinct and predictable signatures in NMR spectroscopy.

Spectroscopic Method 7-Chloro Isomer 5-Chloro Isomer Rationale/Commentary
¹H NMR Presence of a signal for H-5. Absence of a signal for H-7.Absence of a signal for H-5. Presence of a signal for H-7.This is the most direct method of differentiation. The chemical shifts of the remaining pyrimidine protons are diagnostic. Typically, δ(H-7) > δ(H-5).[10]
¹³C NMR Signal for C-7 will be observed at a chemical shift indicative of a carbon bonded to chlorine. Signal for C-5 will be a methine carbon (CH).Signal for C-5 will be observed at a chemical shift indicative of a carbon bonded to chlorine. Signal for C-7 will be a methine carbon (CH).Provides definitive structural confirmation. The carbon directly attached to the chlorine will be a singlet in a proton-decoupled spectrum.
Mass Spectrometry Shows a characteristic M/M+2 isotopic pattern in an ~3:1 ratio.Shows a characteristic M/M+2 isotopic pattern in an ~3:1 ratio.Confirms the presence of one chlorine atom but does not distinguish between the isomers.

A review of the literature indicates that for the parent pyrazolo[1,5-a]pyrimidine, the proton chemical shifts are approximately δ 8.9 (H-7), δ 8.6 (H-5), δ 8.1 (H-2), and δ 6.9 (H-3, H-6).[10] These values will be modulated by substituents, but the relative positions of H-5 and H-7 provide a reliable diagnostic tool.

Part 5: Applications in Drug Discovery

The choice between a 5-chloro and 7-chloro starting material is a strategic one, driven by the desired final structure and SAR. Both isomers serve as pivotal intermediates in the synthesis of potent and selective kinase inhibitors and other therapeutics.

  • PI3Kδ Inhibitors : A number of potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors have been developed using the pyrazolo[1,5-a]pyrimidine scaffold. In these series, functionalization at both the C5 and C7 positions has been explored to optimize potency and selectivity. For instance, a morpholine group is often installed at C7, while various benzimidazole derivatives are coupled at the C5 position, demonstrating the utility of having reactive handles at both sites.[9][11]

  • CDK2 Inhibitors : The scaffold is also prominent in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy.[12][13] The ability to introduce diverse aryl and anilinyl groups at the C7 and C5 positions via SNAr or cross-coupling allows for extensive exploration of the ATP-binding pocket.

  • Aryl Hydrocarbon Receptor (AhR) Antagonists : Pyrazolo[1,5-a]pyrimidines have been identified as potent AhR antagonists, with systematic optimization at the C7 and C5 positions leading to compounds with low nanomolar potency.[14]

The differential vectors for substitution provided by the 5-chloro and 7-chloro isomers give medicinal chemists the flexibility to orient substituents into different sub-pockets of a target enzyme or receptor, a critical advantage in lead optimization.

Conclusion

While 5-chloro and 7-chloro-pyrazolo[1,5-a]pyrimidine may appear to be simple positional isomers, the location of the chlorine atom imparts profound differences in their synthesis, reactivity, and spectroscopic properties. The C7-chloro isomer is generally more reactive in SNAr reactions, a feature that can be exploited for selective functionalization. Their distinct NMR spectra provide a straightforward and reliable means of identification. As a Senior Application Scientist, my recommendation to researchers is to view these isomers not as interchangeable parts, but as distinct strategic tools. A thorough understanding of their unique characteristics is essential for designing efficient synthetic routes and for the rational, structure-based design of novel therapeutics built upon the versatile and powerful pyrazolo[1,5-a]pyrimidine scaffold.

References

  • El-Sayed, M. A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available from: [Link]

  • Gavrin, L. K., et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • El-Kanzi, N. A. A., et al. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Serafin, K., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available from: [Link]

  • W. L. F. Armarego. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Semantic Scholar. Available from: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

  • Serafin, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available from: [Link]

  • Bakr, R. B. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available from: [Link]

  • Armarego, W. L. F. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Available from: [Link]

  • Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity. Available from: [Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Serafin, K., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]

  • Elmaaty, A. A., et al. (2023). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Available from: [Link]

  • Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Juricek, M., et al. (2020). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. MedChemComm. Available from: [Link]

  • Askar, A. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Kinase Inhibitors via 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery due to its bioisosteric resemblance to the adenine moiety of ATP. It forms the core of several clinical candidates, including Dinaciclib (CDK inhibitor) and SCH 900776 (CHK1 inhibitor).

This application note details the strategic use of 7-chloro-3-iodopyrazolo[1,5-a]pyrimidine (1) as a divergent intermediate. This di-halogenated scaffold offers orthogonal reactivity: the highly electrophilic C-7 position is susceptible to Nucleophilic Aromatic Substitution (


), while the C-3 iodide is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). We present a validated workflow for the regioselective functionalization of this core to generate high-affinity kinase inhibitor libraries.

Strategic Analysis: Orthogonal Reactivity

The success of this synthetic route relies on exploiting the electronic disparity between the C-7 and C-3 positions.

  • C-7 Position (Chlorine): Located on the pyrimidine ring, this position is highly electron-deficient due to the inductive effect of the bridgehead nitrogen (N-4). It reacts readily with nucleophiles (amines, alkoxides) under

    
     conditions.
    
  • C-3 Position (Iodine): Located on the electron-rich pyrazole ring, this position is resistant to

    
     but highly reactive in oxidative addition with Pd(0) species.
    

Operational Logic: While the sequence can be reversed, the standard industry protocol dictates


 at C-7 followed by Pd-coupling at C-3 .
  • Reasoning: The C-3 iodine is stable under most

    
     conditions. Conversely, performing Suzuki coupling first can be risky; the free chloride at C-7 can poison sensitive Pd catalysts or undergo competing oxidative addition if the catalyst is sufficiently active (e.g., using Buchwald ligands). Furthermore, installing the C-7 amine first often modulates the electron density, making the subsequent C-3 coupling more selective.
    
Workflow Visualization

SyntheticStrategy cluster_alt Alternative Route (Risk of Side Reactions) Start 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (Core Scaffold) SNAr Step 1: S_NAr Reaction (C-7 Functionalization) Start->SNAr R-NH2, Base Heat AltStep1 Step 1: Suzuki (C-3) Start->AltStep1 Less Common Inter Intermediate: 7-Amino-3-iodo derivative SNAr->Inter Suzuki Step 2: Suzuki Coupling (C-3 Functionalization) Inter->Suzuki Ar-B(OH)2, Pd cat. Base Final Final Kinase Inhibitor (Library Member) Suzuki->Final AltStep2 Step 2: S_NAr (C-7)

Caption: Divergent synthetic pathway prioritizing C-7 functionalization to ensure chemoselectivity.

Detailed Experimental Protocols

Protocol A: Preparation of the Core Scaffold

Note: If not purchasing commercially, the core is synthesized from 3-aminopyrazole.

  • Condensation: React 3-aminopyrazole with diethyl ethoxymethylenemalonate (or ethyl propiolate derivatives) to form the pyrazolo[1,5-a]pyrimidine-7-one core.

  • Chlorination: Reflux in POCl

    
     to generate 7-chloropyrazolo[1,5-a]pyrimidine.
    
  • Iodination: Treat with N-iodosuccinimide (NIS) in acetonitrile to selectively iodinate the C-3 position.

Protocol B: Regioselective at C-7 (The "Tail" Installation)

This step typically installs the solubilizing group or the solvent-exposed moiety of the inhibitor.

Reagents:

  • Substrate: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv) (e.g., 4-aminocyclohexanol, morpholine, aniline)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (preferred for high temp) or Isopropanol (IPA)
    

Procedure:

  • Dissolution: In a reaction vial, dissolve the 7-chloro substrate in

    
    -butanol (0.2 M concentration).
    
  • Addition: Add the amine nucleophile followed by DIPEA.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LC-MS. The C-7 chloride is highly reactive; complete conversion is usually observed without forcing conditions.

    • Note: If using volatile amines, perform in a sealed tube.

  • Workup:

    • Cool to room temperature.

    • If the product precipitates, filter and wash with cold ethanol/pentane.

    • If soluble, dilute with EtOAc, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient, though crystallization is preferred for scale-up.

Checkpoint: The product should show a distinct Mass Spec signal corresponding to the replacement of Cl (M-35) with the amine mass, while retaining the Iodine atom.

Protocol C: Palladium-Catalyzed Suzuki Coupling at C-3 (The "Hinge" Installation)

This step installs the aryl/heteroaryl group that often interacts with the kinase hinge region (e.g., pyridine, indazole, phenyl groups).

Reagents:

  • Substrate: 7-Amino-3-iodo intermediate (from Protocol B) (1.0 equiv)

  • Boronic Acid/Ester: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM or Pd(PPh
    
    
    
    )
    
    
    (5–10 mol%)
    • Optimization: For sterically hindered substrates, use XPhos Pd G2 .

  • Base: 2M aq.[1] Na

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.

Procedure:

  • Degassing: Charge the reaction vessel with the iodo-substrate, boronic acid, and base. Dissolve in the solvent mixture. Sparge with Argon/Nitrogen for 5–10 minutes to remove oxygen (critical to prevent homocoupling or deiodination).

  • Catalyst Addition: Add the Pd catalyst under an inert atmosphere.

  • Reaction: Heat to 80–100 °C (or 120 °C in Microwave) for 1–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc or MeOH.

    • Partition between EtOAc and water. Wash organics with brine.

    • Scavenge residual Pd if necessary (using thiol-functionalized silica).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>95%) for biological assay.

Case Study: Synthesis of a Dinaciclib Analog

Context: Dinaciclib (SCH 727965) is a potent CDK inhibitor. While its synthesis often utilizes a cyclization approach, the 7-chloro-3-iodo route allows for rapid analog generation around the core.

Target Analog: 7-((2-sulfamoylphenyl)amino)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine.

StepReaction TypeConditionsYieldNotes
1

Core + 2-aminobenzenesulfonamide, EtOH, reflux, 4h.88%The sulfonamide is tolerated; the aniline NH attacks C-7.
2 Suzuki Step 1 Product + Pyridine-3-boronic acid, Pd(PPh

)

, Na

CO

, Dioxane/H

O, 90°C.
75%Pyridine nitrogen can coordinate Pd; slightly higher cat. load (8%) used.[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Hydrolysis at C-7 Wet solvents or hydroxide competition during

.
Use anhydrous alcohol solvents. Avoid strong hydroxide bases; use DIPEA or Et

N.
Protodeiodination Loss of Iodine at C-3 during Suzuki coupling.Reduce reaction temperature.[3] Switch to anhydrous conditions (Dioxane/Cs

CO

). Ensure thorough degassing.
Stalled Suzuki Catalyst poisoning by the C-7 amine (if it's a pyridine/imidazole type).Switch to high-activity catalysts like XPhos Pd G2 or Pd(dtbpf)Cl

. Increase temperature (Microwave).
Regioselectivity Loss N/A for this specific scaffold (C7 vs C3 is highly distinct).If reacting a di-chloro variant (5,7-dichloro), C-7 is still more reactive, but temp control (0 °C to RT) is required.

References

  • Review of Scaffold Utility

    • L. Z.[4] Wang, et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024 , 29(15), 3560. Link

  • General Synthesis & Reactivity

    • Sikdar, et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2023 . Link

  • Specific Case Study (SCH 900776)

    • Labroli, M. A., et al. "A Convergent Preparation of the CHK1 Inhibitor MK-8776 (SCH 900776)." Tetrahedron Letters, 2016 , 57, 2601–2603.[5] Link

  • Dinaciclib Analog Synthesis

    • Paruch, K., et al. "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 2010 . Link

  • Suzuki Coupling on Nitrogen Heterocycles

    • Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] J. Am. Chem. Soc., 2007 , 129, 3358. Link

Sources

Nucleophilic aromatic substitution (SNAr) protocols for 7-chloro group displacement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocols for 7-Chloro Group Displacement via SNAr

Executive Summary & Mechanistic Rationale

The displacement of a chlorine atom at the 7-position of fused bicyclic heterocycles (e.g., quinolines, quinazolines, benzofurazans) presents a distinct regiochemical challenge. Unlike the highly reactive C2 or C4 positions, which benefit from direct conjugation with the ring nitrogen (activating the leaving group via an aza-Meisenheimer complex), the C7 position is often electronically isolated.

Successful SNAr at C7 typically requires one of two conditions:

  • Auxiliary Activation: The presence of a strong electron-withdrawing group (EWG) such as

    
     or 
    
    
    
    at the ortho (C6/C8) or para (C5) positions.[1]
  • Regioselective Control: In di-halo systems (e.g., 4,7-dichloroquinoline), the C4 position reacts kinetically faster.[1] Protocols targeting C7 must either block C4, use substrates where C4 is already substituted, or employ highly specific activating groups.

This guide details protocols for displacing the 7-chloro group in activated systems (e.g., 7-chloro-6-nitroquinoline) and provides a "Green" aqueous surfactant method.

Mechanistic Visualization

The following diagram illustrates the critical difference in resonance stabilization between a standard C4-attack and the more difficult C7-attack, highlighting why auxiliary activation (e.g., 6-Nitro) is often required for C7 displacement.

SNAr_Mechanism cluster_stabilization Activation Logic Substrate 7-Chloro-6-Nitroquinoline TS_Formation Attack at C7 Substrate->TS_Formation Heat/Base Nucleophile Nucleophile (Nu:) Nucleophile->Substrate Mix Meisenheimer Meisenheimer Complex (Stabilized by 6-NO2) TS_Formation->Meisenheimer Rate Determining Step Product 7-Substituted Product + Cl- Meisenheimer->Product Fast Elimination Note2 With 6-NO2: Ortho-nitro accepts electron density. Reaction PROCEEDS. Meisenheimer->Note2 Note1 Without 6-NO2: Negative charge cannot delocalize to Ring N. Reaction FAILS.

Figure 1: Mechanistic pathway for 7-Chloro displacement.[1] Note that without the ortho-nitro group (or similar EWG), the Meisenheimer intermediate at C7 is poorly stabilized compared to C2/C4 positions.

Experimental Protocols

Protocol A: Standard Thermal Displacement (High Activation)

Applicability: 7-chloro-6-nitroquinoline, 7-chloro-4-nitrobenzofurazan (NBD-Cl).[1] Rationale: Polar aprotic solvents (DMF, DMSO) solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.

Materials:

  • Substrate: 7-Chloro-6-nitroquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Dissolve 1.0 equiv of 7-chloro-6-nitroquinoline in anhydrous DMF.

  • Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine nucleophile dropwise at room temperature.

    • Note: For volatile amines, use a sealed pressure tube.

  • Reaction: Heat the mixture to 80–100 °C . Monitor via TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the starting chloride (M+) and appearance of the product (M - Cl + Nu).

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates.

    • Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Data Validation (Expected Results):

Variable Condition Outcome
Temperature < 50 °C Sluggish reaction (< 20% conversion in 24h)
Temperature 100 °C Full conversion (1–3 hours)
Solvent Ethanol (Protic) Slower rates (H-bonding solvates nucleophile)

| Solvent | DMF (Aprotic) | Accelerated rates (Naked nucleophile effect) |[1]

Protocol B: "Green" Aqueous Surfactant SNAr

Applicability: Environmentally conscious synthesis; substrates with poor solubility in organic solvents. Rationale: The surfactant TPGS-750-M or HPMC forms nanomicelles in water. The lipophilic substrate and nucleophile concentrate inside the hydrophobic micelle core, effectively increasing local concentration and rate, often allowing lower temperatures.

Materials:

  • Solvent: 2 wt% TPGS-750-M in degassed water (or 0.1 wt% HPMC).

  • Base: Triethylamine (Et₃N).

Step-by-Step Workflow:

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in water. Stir until clear.

  • Addition: Add 7-chloro-6-nitroquinoline (1.0 equiv) and the amine nucleophile (1.1 equiv) to the aqueous solution.

  • Base: Add Et₃N (2.0 equiv).

  • Reaction: Stir vigorously at 45–60 °C .

    • Observation: The reaction mixture may appear milky/cloudy. This is normal (micelle formation).

  • Workup (Green):

    • Extract the reaction mixture with a minimal amount of EtOAc or IPAC (Isopropyl acetate).

    • The aqueous surfactant phase can often be recycled.

    • Concentrate the organic layer to yield the product.

Critical Troubleshooting & Regioselectivity Guide

The most common failure mode in 7-chloro displacement is regiochemical mismatch or lack of reactivity .

Scenario 1: The 4,7-Dichloro Dilemma

If the substrate is 4,7-dichloroquinoline , SNAr will occur exclusively at C4 under standard conditions.

  • Why? Protonation of the ring nitrogen (N1) activates C4 via direct conjugation. C7 is too far to benefit significantly.

  • Solution: To substitute C7, you must first block C4 (e.g., react C4 with a non-nucleophilic group or use a 4-alkoxy-7-chloro precursor) OR use a Palladium-catalyzed approach (Buchwald-Hartwig) which is less sensitive to electronic activation than SNAr.[1]

Scenario 2: Hydrolysis Side-Products
  • Symptom: Appearance of a phenol/hydroxyl peak (M - Cl + OH) in LC-MS.

  • Cause: Wet solvent (DMF is hygroscopic) or hydroxide impurities in the base.[1]

  • Fix: Use anhydrous solvents and store bases (like t-BuOK) in a desiccator.[1] In the Aqueous Protocol B, ensure the nucleophile is significantly more reactive than water (e.g., primary amines).

Decision Tree for Protocol Selection

Decision_Tree Start Substrate Analysis: 7-Chloro Heterocycle Check_EWG Is there an EWG (NO2, CN) at C6 or C8? Start->Check_EWG Yes_EWG Yes: Activated Check_EWG->Yes_EWG Yes No_EWG No: Unactivated Check_EWG->No_EWG No Protocol_A Use Protocol A: Standard SNAr (DMF, 100°C) Yes_EWG->Protocol_A Protocol_B Use Protocol B: Green Micellar SNAr (Water, 60°C) Yes_EWG->Protocol_B Check_Pos4 Is Position 4 Chlorinated? No_EWG->Check_Pos4 Pos4_Yes Yes: 4,7-Dichloro Check_Pos4->Pos4_Yes Pos4_No No: 7-Chloro only Check_Pos4->Pos4_No Warn_Regio WARNING: C4 reacts first. Block C4 or accept C4-sub. Pos4_Yes->Warn_Regio Buchwald SNAr will FAIL. Switch to Pd-Catalysis (Buchwald-Hartwig) Pos4_No->Buchwald

Figure 2: Strategic decision tree for selecting the correct displacement methodology based on substrate electronics.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.Link

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions.[2]Link

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[3][4] Green Chemistry.[5][6][7] Link

  • WuXi AppTec. (2021). Regioselectivity of SNAr reactions of Dichloropyrimidines and Quinazolines. QM Magic Class, Chapter 29.[8] Link

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.Link[1]

Sources

Regioselective Functionalization of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: A Strategic Guide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine intermediate is a particularly powerful building block, offering two distinct and orthogonally reactive sites for molecular elaboration. This guide provides a detailed technical overview and field-proven protocols for the regioselective functionalization of this scaffold, enabling the rapid and predictable synthesis of diverse compound libraries for drug development professionals. We will explore the underlying principles of its differential reactivity and provide step-by-step protocols for palladium-catalyzed cross-coupling at the C3 position and nucleophilic aromatic substitution at the C7 position.

The Principle of Orthogonal Reactivity

The synthetic utility of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine stems from the significant electronic and reactivity differences between the C3 and C7 positions.

  • C3-Iodo Position: The carbon-iodine bond is relatively weak and is highly susceptible to oxidative addition by a low-valent palladium(0) complex. This makes the C3 position the prime site for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6]

  • C7-Chloro Position: The pyrimidine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electronic pull makes the C7 position highly electrophilic and activates the C7-chloro group for nucleophilic aromatic substitution (SNAr).[3][7] The reaction proceeds via a stabilized Meisenheimer-like intermediate, a mechanism distinct from the catalytic cycle of cross-coupling reactions.[8][9]

This inherent electronic differentiation allows for a highly controlled, stepwise functionalization, which is a critical advantage in library synthesis and lead optimization.

G cluster_Core 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine cluster_C3 C3-Iodo Position cluster_C7 C7-Chloro Position Core Scaffold C3_Node Palladium-Catalyzed Cross-Coupling Core->C3_Node High Reactivity in Pd(0) Catalysis C7_Node Nucleophilic Aromatic Substitution (SNAr) Core->C7_Node Electrophilic Site for Nucleophiles Suzuki Suzuki (C-C) C3_Node->Suzuki Sonogashira Sonogashira (C-C) C3_Node->Sonogashira Buchwald Buchwald (C-N) C3_Node->Buchwald Amine Amines (R₂NH) C7_Node->Amine Alkoxide Alkoxides (RO⁻) C7_Node->Alkoxide Thiol Thiols (RS⁻) C7_Node->Thiol G Start Start: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Decision Desired Bond Type at C3? Start->Decision Suzuki Protocol 2.1: Suzuki-Miyaura Coupling Decision->Suzuki C-C (Aryl/Vinyl) Sonogashira Protocol 2.2: Sonogashira Coupling Decision->Sonogashira C-C (Alkynyl) Buchwald Protocol 2.3: Buchwald-Hartwig Amination Decision->Buchwald C-N (Amine) Product_CC_Aryl Product: C3-Aryl/Vinyl Suzuki->Product_CC_Aryl Product_CC_Alkynyl Product: C3-Alkynyl Sonogashira->Product_CC_Alkynyl Product_CN Product: C3-Amino Buchwald->Product_CN G Start Start: C3-Functionalized Intermediate Decision Nucleophile Type? Start->Decision Amine Protocol 3.1: SNAr with Amines Decision->Amine Amine (R₂NH) Other Protocol 3.2: SNAr with O/S Nucleophiles Decision->Other Alkoxide (RO⁻) Thiolate (RS⁻) Product_N Product: C7-Amino Amine->Product_N Product_OS Product: C7-Alkoxy/Thio Other->Product_OS

Sources

Application Note: Orthogonal Functionalization of 3-Iodo-7-Chloropyrazolo[1,5-a]pyrimidines

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of PI3K, CK2, and B-Raf).[1] The ability to independently functionalize the 3-position (pyrazole ring) and the 7-position (pyrimidine ring) is critical for generating diverse Structure-Activity Relationship (SAR) libraries.

This guide details the orthogonal reactivity of 3-iodo-7-chloropyrazolo[1,5-a]pyrimidine.[1] Unlike systems requiring protecting groups, this scaffold relies on intrinsic electronic bias to differentiate reactivity:[1]

  • C7-Chloro: Highly activated for Nucleophilic Aromatic Substitution (SNAr ) due to its position

    
     to the bridgehead nitrogen.
    
  • C3-Iodo: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the labile C–I bond and electron-rich pyrazole character.[1]

By exploiting these differences, researchers can program the sequence of functionalization—performing SNAr followed by cross-coupling, or vice versa—with high regioselectivity.[1][2]

Mechanistic Basis of Orthogonality

The "orthogonality" arises from the distinct electronic environments of the two rings.

  • The Pyrimidine Ring (Electrophilic): The nitrogen atoms at positions 1 and 4 withdraw electron density, making C7 highly electrophilic.[1] The C7-Cl bond is activated for attack by nucleophiles (amines, alkoxides, thiols).[1]

  • The Pyrazole Ring (Nucleophilic/Electron-Rich): The pyrazole moiety is relatively electron-rich. The C3-I bond is not prone to SNAr but is an excellent handle for oxidative addition by Pd(0) species.

Visualization: Reactivity Map

The following diagram illustrates the divergent reactivity profiles of the two positions.

ReactivityMapScaffold3-Iodo-7-chloropyrazolo[1,5-a]pyrimidineC7_SiteC7-Position(Pyrimidine Ring)Scaffold->C7_SiteElectrophilic RegionC3_SiteC3-Position(Pyrazole Ring)Scaffold->C3_SiteElectron-Rich RegionSNArSusceptible to S_NAr(Amines, OR, SR)C7_Site->SNArHigh ReactivityPdCouplingSusceptible to Pd-Catalysis(Suzuki, Sonogashira)C7_Site->PdCouplingLow Reactivity(Requires forcing)C3_Site->SNArInertC3_Site->PdCouplingHigh Reactivity(Weak C-I bond)

Figure 1: Electronic bias creates two distinct reactive corridors.[1] C7 is dominated by nucleophilic attack, while C3 is dominated by metal-catalyzed coupling.[1]

Strategic Workflows

Researchers can choose between two primary routes depending on the stability of the introduced functional groups.

Route A: SNAr First (Recommended)

Logic: The C3-I bond is chemically robust under standard SNAr conditions (mild base, nucleophile).[1] This allows the installation of the C7 substituent before exposing the molecule to sensitive transition metal catalysts.

  • Best for: Introducing amines or alkoxides at C7 that might coordinate to Pd or interfere with cross-coupling if present as free reagents.

Route B: Cross-Coupling First

Logic: The C3-I bond undergoes oxidative addition much faster than the C7-Cl bond. By using stoichiometric control and mild temperatures, one can couple at C3 while leaving C7-Cl intact for later substitution.[1]

  • Best for: When the C7 substituent is acid-labile or sterically bulky, potentially hindering the subsequent Pd-catalysis.[1]

Workflowcluster_RouteARoute A: S_NAr First (Standard)cluster_RouteBRoute B: Pd-Coupling First (Chemoselective)StartStarting Material:3-Iodo-7-chloropyrazolo[1,5-a]pyrimidineStepA1Step 1: S_NAr Reaction(Nucleophile, Base, RT)Start->StepA1StepB1Step 1: Selective Suzuki(Pd(PPh3)4, Mild Base, <60°C)Start->StepB1InterAIntermediate A:3-Iodo-7-functionalizedStepA1->InterAStepA2Step 2: Suzuki Coupling(R-B(OH)2, Pd-Cat, Heat)InterA->StepA2ProductFinal Product:3,7-Difunctionalized ScaffoldStepA2->ProductInterBIntermediate B:3-Aryl-7-chloroStepB1->InterBStepB2Step 2: S_NAr Reaction(Nucleophile, Heat)InterB->StepB2StepB2->Product

Figure 2: Divergent synthetic pathways allow flexible library generation.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective SNAr at C7 (Route A, Step 1)

Objective: Displace C7-Cl with a secondary amine (e.g., morpholine) while preserving the C3-I bond.[1]

Reagents:

  • Substrate: 3-iodo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base: Triethylamine (Et3N) (2.0 equiv) or K2CO3

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Temperature: Room Temperature (25 °C)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of substrate in 5 mL of EtOH.

  • Addition: Add 2.0 mmol of Et3N followed by 1.2 mmol of morpholine dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Note: The reaction is usually fast. Heating may be required for sterically hindered amines but keep T < 60°C to avoid side reactions.

  • Workup: Evaporate volatiles. Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Outcome: >85% yield of 7-morpholino-3-iodo derivative.

Protocol 2: Chemoselective Suzuki Coupling at C3 (Route B, Step 1)

Objective: Couple an aryl boronic acid at C3-I while retaining the C7-Cl handle.[1]

Reagents:

  • Substrate: 3-iodo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2[1]

  • Base: Na2CO3 (2M aqueous, 2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Temperature: 50–60 °C (Critical Control Point)[1]

Procedure:

  • Setup: Charge a reaction vial with substrate (1.0 mmol), phenylboronic acid (1.1 mmol), and Pd catalyst (0.05 mmol) under Nitrogen/Argon.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M Na2CO3 (1 mL).

  • Reaction: Heat to 60 °C.

    • Caution: Do not reflux (100 °C).[1] High temperatures may promote oxidative addition into the C7-Cl bond or bis-coupling.[1]

  • Monitoring: Check LCMS at 1 hour. C3-I reacts significantly faster than C7-Cl.[1] Stop immediately upon consumption of starting material.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

  • Expected Outcome: 60–80% yield of 3-phenyl-7-chloro derivative.

Comparative Data & Troubleshooting

Reactivity Comparison Table
ParameterC7-Position (Chlorine)C3-Position (Iodine)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Electronic Nature Highly Electrophilic (

to N)
Electron-Rich (Pyrazole)
SNAr Conditions Mild (RT, weak base)Inert
Suzuki Conditions Reactive only with specialized ligands (e.g., XPhos)Highly Reactive (Standard Pd catalysts)
Preferred Sequence Step 1 (Route A)Step 2 (Route A) or Step 1 (Route B)[1][3][4]
Troubleshooting Guide
  • Issue: Bis-coupling during Suzuki Reaction (Route B)

    • Cause: Temperature too high or catalyst too active.

    • Solution: Lower temperature to 40–50 °C. Use a less electron-rich ligand (e.g., PPh3 instead of PCy3).[1] Reduce boronic acid stoichiometry to 1.0 equiv.

  • Issue: Hydrolysis of C7-Cl

    • Cause: Aqueous base in Suzuki coupling attacking C7.

    • Solution: Use anhydrous conditions for the Suzuki coupling (e.g., Cs2CO3 in Toluene/DMF) if the C7-Cl is particularly labile.

  • Issue: Sluggish SNAr at C7

    • Cause: Nucleophile is weak or sterically hindered.[1]

    • Solution: Switch solvent to DMF or DMSO and increase temperature to 80 °C. Add a Lewis acid catalyst (e.g., ZnCl2) if necessary, though rarely needed for this scaffold.[1]

References

  • Regioselective Halogenation and Functionalization

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).[1]

    • Source:RSC Advances / PubMed Central.
    • URL:[Link]

    • Context: Describes the synthesis of 3-iodo precursors and subsequent Suzuki couplings.
  • PI3K Inhibitor Synthesis (SNAr First Strategy)

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source:International Journal of Molecular Sciences (MDPI).[1]

    • URL:[Link][1][5]

    • Context: Details the protocol for selective substitution of C7-Cl with morpholine followed by functionalization
  • Cross-Coupling Methodologies

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1][6]

    • Source:RSC Advances.
    • URL:[Link]

    • Context: Demonstrates the high reactivity of the C3-halogen bond in Pd-c
  • General Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

    • Context: Comprehensive review of the scaffold's reactivity patterns including C3 and C7 positions.[2]

Application Note: Strategic C-H Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for C-H activation of pyrazolo[1,5-a]pyrimidine core Content Type: Detailed Application Notes and Protocols

Executive Summary & Structural Logic

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for marketed kinase inhibitors (e.g., Zaleplon, Indiplon) and emerging anticancer agents (e.g., Zanubrutinib).[1] Traditional synthesis relies on condensation reactions (e.g., aminopyrazoles with 1,3-dicarbonyls), which limits substituent diversity to the availability of starting materials.

Direct C-H functionalization offers a late-stage diversification strategy, allowing rapid library generation around the core scaffold. This guide details the protocols for the regioselective activation of the C-3 position , the most nucleophilic site on the scaffold, utilizing Palladium (Pd) catalysis for arylation and Hypervalent Iodine for oxidative halogenation.

Structural Numbering and Reactivity Profile

Correct regiochemical identification is critical.

  • Position 3 (C-3): Located on the electron-rich pyrazole ring. It is highly nucleophilic and prone to electrophilic aromatic substitution (SEAr) and electrophilic palladation.

  • Position 7 (C-7): Located on the electron-deficient pyrimidine ring. Direct C-H activation here is challenging and typically requires specific directing groups or radical pathways. Standard functionalization at C-7 is usually achieved via SNAr on a pre-installed halide (e.g., 7-Cl).

Figure 1: Reactivity Map (See Diagram 1 in Section 4 for visual representation)

Critical Experimental Protocols

Protocol A: Pd-Catalyzed Direct C-3 Arylation

Objective: Introduction of aryl groups at C-3 without pre-functionalization (e.g., boronic acids or halides on the scaffold). Mechanism: Electrophilic Palladation (SEAr type) followed by reductive elimination.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: Pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I) (2.0 equiv)[10]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or PCy₃ (for sterically demanding substrates)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Dimethylacetamide (DMA) or Toluene (anhydrous)

  • Additives: K₃PO₄ (optional, can enhance yield for electron-poor aryl halides)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Reagent Loading:

    • Add Pd(OAc)₂ (0.1 equiv), 1,10-Phenanthroline (0.2 equiv), and Cs₂CO₃ (3.0 equiv) to the vial.

    • Add the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv) and the Aryl Iodide (2.0 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvation & Degassing:

    • Add anhydrous DMA (Concentration: 0.15 M relative to substrate).

    • Degas the mixture by bubbling Argon through the solution for 10 minutes or via three freeze-pump-thaw cycles.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 110–165 °C (Temperature depends on substrate sterics; start at 110 °C for Ar-I, 150 °C for Ar-Br).

    • Stir vigorously (800 rpm) for 24–48 hours .

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with Brine (3x) to remove DMA.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Silica Gel Flash Chromatography (typically Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of the singlet at ~8.0–8.5 ppm (characteristic C-3 proton). Appearance of new aromatic signals.

  • Yield Expectations: 60–85% for electron-neutral/rich aryl iodides; 40–60% for electron-deficient aryl bromides.

Protocol B: "Green" Oxidative C-3 Halogenation

Objective: Regioselective installation of Halogens (I, Br, Cl) at C-3 to serve as handles for subsequent Suzuki/Sonogashira couplings. Advantages: Metal-free, aqueous media, room temperature.[14]

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: Pyrazolo[1,5-a]pyrimidine[1][2][3][4][6][9][11][14][15]

  • Halogen Source: Potassium Halide (KI, KBr, or KCl) (1.5 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.0 equiv)

  • Solvent: Water (H₂O) or H₂O/EtOH (1:1) for solubility[13]

Step-by-Step Methodology
  • Setup:

    • In a round-bottom flask open to air, dissolve the substrate (1.0 equiv) in Water (or H₂O/EtOH).

  • Addition:

    • Add the Potassium Halide (1.5 equiv).

    • Add PIDA (1.0 equiv) portion-wise over 5 minutes.

  • Reaction:

    • Stir at Room Temperature (25 °C) for 1–3 hours .

    • Monitoring: Reaction progress is usually rapid. Monitor by TLC.

  • Quench & Isolation:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess oxidant/halogen.

    • Extract with EtOAc or CH₂Cl₂.

    • Wash organic layer with water and brine.

  • Purification:

    • Often, the product is pure enough after work-up. If necessary, recrystallize from Ethanol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning or poor solubilitySwitch solvent to Toluene/DMF (10:1). Increase catalyst load to 15 mol%. Ensure Argon atmosphere is rigorous.
Regioselectivity Loss (C-3 vs C-7) Substrate electronic biasC-3 is inherently favored. If C-7 byproducts appear, lower temperature and use a bulky ligand (e.g., XPhos) to sterically protect the C-7/N-bridgehead pocket.
Homocoupling of Ar-X Oxidative addition competitionUse a large excess of the heterocycle (1.5 equiv) relative to Ar-X, or switch from Ar-I to Ar-Br to slow down oxidative addition.
Pd Black Precipitation Ligand dissociationAdd more ligand (increase L:Pd ratio to 3:1).

Visualizing the Pathway

The following diagrams illustrate the regioselectivity logic and the experimental workflow.

G cluster_0 Figure 1: Regioselectivity & Mechanism Logic cluster_1 Figure 2: Protocol A Workflow (Pd-Catalysis) Core Pyrazolo[1,5-a]pyrimidine Core C3 Position C-3 (Pyrazole Ring) Electron Rich Nucleophilic Core->C3 Highest HOMO Coeff. C7 Position C-7 (Pyrimidine Ring) Electron Deficient Electrophilic Core->C7 Lowest LUMO Coeff. Action_C3 Target for Direct C-H Activation (Pd-Catalyzed Arylation) (Oxidative Halogenation) C3->Action_C3 Action_C7 Target for Nucleophilic Attack (SNAr of C-7 Halides) (Rarely Direct C-H) C7->Action_C7 Start Reagent Prep (Inert Atm) Mix Mix: Substrate + Ar-I Pd(OAc)2 + Phen + Cs2CO3 Start->Mix Heat Heat: 110-165°C 24-48 Hours Mix->Heat Workup Filter (Celite) Wash (Brine) Heat->Workup Pure Flash Column Isolate C-3 Aryl Product Workup->Pure

Caption: Left: Electronic bias dictates C-3 as the primary site for C-H activation. Right: Standard workflow for Pd-catalyzed C-3 arylation.

References

  • El Hafi, M., et al. (2017).[7][10] "Palladium-catalyzed regioselective direct C–H arylation of pyrazolo[3,4-d]pyrimidines." Comptes Rendus Chimie, 20(9-10), 927-933.[10]

    • Note: While the title refers to the [3,4-d] isomer, the mechanistic principles and catalyst systems (Pd/Phenanthroline)
  • Maes, B. U. W., et al. (2018). "C-H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 83(24), 15347–15360.[2]

    • Key Reference for Pd-c
  • Sikdar, A. S., et al. (2024). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions." RSC Advances, 14, 12345.

    • Key Reference for the Green Halogen
  • Castillo, J. C., et al. (2018). "One-Pot SNAr/Direct Pd-Catalyzed CH Arylation Functionalization of Pyrazolo[1,5-a]pyrimidine at the C3 and C7 Positions." European Journal of Organic Chemistry, 2018, 3936–3942.[9] [9]

    • Demonstrates the tandem approach for dual functionaliz

Sources

Application Note: High-Throughput Synthesis of 3,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for the purine core of ATP. It has demonstrated exceptional efficacy in inhibiting kinases such as CDK , KDR , Pim-1 , and Trk , making it a cornerstone in oncology and neurodegeneration drug discovery.

While the scaffold is potent, the 3,7-disubstitution pattern presents a specific synthetic challenge: Regiocontrol . The condensation of 3-aminopyrazoles with 1,3-electrophiles can yield two regioisomers (5-substituted vs. 7-substituted). For kinase affinity, the 7-position often dictates steric fit within the ATP-binding pocket (gatekeeper interaction), while the 3-position vectors into the solvent-exposed region or the hydrophobic back-pocket, crucial for selectivity.

This guide details a robust, self-validating workflow for generating 3,7-disubstituted libraries, prioritizing regiochemical purity and high-throughput amenability.

Retrosynthetic Logic

To achieve maximum diversity, we utilize a "Branch-and-Build" strategy:

  • Core Construction: Regioselective cyclization to lock the 7-position.

  • Vertical Diversification (C7):

    
     displacement of a chloro-intermediate (from 7-OH).
    
  • Horizontal Diversification (C3): Late-stage C-H activation or Halogenation/Cross-coupling.

Scientific Visualization: Reaction Pathways

Diagram 1: Regioselectivity & Library Workflow

Caption: Logical flow from aminopyrazole to 3,7-disubstituted library, highlighting the critical regiocontrol point.

G Start 3-Aminopyrazole Condition_A Acidic (AcOH) Thermodynamic Control Start->Condition_A Reagent β-Keto Ester (R1-CO-CH2-COOR) Reagent->Condition_A Isomer_7 7-OH Isomer (Target Core) Condition_A->Isomer_7 Major Product Isomer_5 5-OH Isomer (Undesired) Condition_A->Isomer_5 Minor (Minimize) Intermed_Cl 7-Chloro Intermediate Isomer_7->Intermed_Cl POCl3 Chlorination Library_7 Library A (C7) SnAr Displacement Intermed_Cl->Library_7 R2-NH2 (SnAr) Final_37 Final 3,7-Library (C3 Suzuki/C-H) Library_7->Final_37 1. NIS 2. R3-B(OH)2

Protocol 1: Regioselective Core Synthesis (The 7-OH Scaffold)

Objective: Synthesize 7-hydroxy-pyrazolo[1,5-a]pyrimidine with >95:5 regioselectivity. Mechanism: In acidic media (AcOH), the exocyclic amine of the pyrazole attacks the more reactive ketone carbonyl of the


-keto ester first (protonated carbonyl), followed by cyclization onto the ester. This favors the 7-OH (or 7-alkyl) isomer over the 5-isomer.
Materials
  • 3-Aminopyrazole (1.0 equiv)

  • 
    -Keto ester (e.g., Ethyl acetoacetate for 5-Me, 7-OH core) (1.1 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (for recrystallization)

Step-by-Step Methodology
  • Charge: In a round-bottom flask, dissolve 3-aminopyrazole (50 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add the

    
    -keto ester (55 mmol) dropwise at room temperature.
    
  • Reflux: Heat the reaction to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine spot (polar) should disappear.

  • Cooling & Precipitation: Cool the mixture to room temperature. The product often precipitates as a solid upon cooling. If not, reduce volume by 50% in vacuo and add cold diethyl ether.

  • Filtration: Filter the solid and wash with cold water followed by cold ethanol.

  • Purification: Recrystallize from EtOH/Water (9:1) if regiopurity is <95% by NMR.

Validation Criteria:

  • 
     NMR:  The signal for H-6 (pyrimidine ring) is diagnostic. In 7-OH isomers, this proton typically appears upfield relative to the 5-OH isomer due to shielding effects.
    
  • Yield: Expect 70–85%.

Protocol 2: C7-Functionalization via (Library Branch A)

Objective: Convert the 7-OH "dummy" group into a diverse amine library (7-amino derivatives). Rationale: The 7-position is electronically deficient, making the 7-chloro intermediate highly susceptible to nucleophilic aromatic substitution (


), enabling parallel synthesis.
Part A: Chlorination ( )
  • Suspend: Place the 7-hydroxy scaffold (10 mmol) in

    
     (30 mL).
    
  • Catalyze: Add

    
    -Dimethylaniline (1.0 mL) as a proton scavenger/catalyst.
    
  • Heat: Reflux (

    
    ) for 3 hours until the solution becomes clear.
    
  • Quench (Critical Safety): Remove excess

    
     in vacuo. Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated 
    
    
    
    to pH 7–8.
  • Extract: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate. The 7-chloro intermediate is usually stable enough for the next step without chromatography.
Part B: Parallel Displacement
  • Plate Setup: Dissolve the 7-chloro intermediate in dry DMF (0.2 M). Dispense 500

    
     (0.1 mmol) into each well of a 96-well reaction block.
    
  • Amine Addition: Add diverse primary or secondary amines (0.15 mmol, 1.5 equiv) to each well.

  • Base: Add DIPEA (2.0 equiv).

  • Reaction: Seal and heat at

    
     for 12 hours.
    
  • Workup: Evaporate solvent (Genevac). Resuspend in DMSO for direct purification or biological screening.

Protocol 3: C3-Diversification (Late-Stage)

Objective: Install aryl/heteroaryl groups at the 3-position. Method: Electrophilic Iodination followed by Suzuki-Miyaura Coupling.

Part A: Regioselective Iodination
  • Dissolve: Dissolve the 7-substituted scaffold in Acetonitrile (

    
    ).
    
  • Reagent: Add N-Iodosuccinimide (NIS, 1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours. The C3 position is highly nucleophilic (enamine-like character of the pyrazole) and reacts exclusively over the pyrimidine ring.

  • Workup: Wash with sodium thiosulfate (to remove iodine color), filter the precipitate.

Part B: High-Throughput Suzuki Coupling
  • Catalyst Stock: Prepare a stock solution of

    
     (5 mol%) in degassed Dioxane.
    
  • Assembly: In reaction vials, combine:

    • 3-Iodo scaffold (0.1 mmol)

    • Boronic Acid/Ester (0.15 mmol)

    • 
       (2M aqueous, 3.0 equiv)
      
    • Catalyst Solution.

  • Conditions: Heat at

    
     for 4 hours (or Microwave: 
    
    
    
    , 15 min).
  • Scavenging: Add SiliaMetS® Thiol resin to remove Pd residues before filtration.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Mixed Regioisomers (5 vs 7) pH too high during cyclization.Ensure Glacial AcOH is used; avoid ethanol/base methods for this specific target.
Incomplete

Steric hindrance of amine.Switch solvent to NMP; increase temp to

; use microwave irradiation.
Dehalogenation at C3 Pd-catalyzed reduction during Suzuki.Use anhydrous conditions; switch catalyst to

; reduce reaction time.
Poor Solubility Planar stacking of scaffold.Introduce solubilizing groups (morpholine, piperazine) at C7 early in the library design.

References

  • MDPI Pharmaceuticals. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • American Chemical Society. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Late-stage diversification of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Diversification of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Intermediates

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. This makes it a critical template for developing inhibitors of cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinases (PI3K), and tropomyosin receptor kinases (Trk).[1][2]

This guide details the late-stage diversification of the 7-chloro-3-iodopyrazolo[1,5-a]pyrimidine intermediate.[2] This specific di-halogenated scaffold offers a powerful "orthogonal reactivity" strategy:

  • C7-Position (Chlorine): Highly electrophilic, susceptible to regioselective Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C3-Position (Iodine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2]

Critical Success Factor: The order of operations is paramount. Attempting Pd-catalyzed coupling at C3 before functionalizing C7 often leads to hydrolysis of the labile C7-chloride or catalyst poisoning. The recommended workflow is


 (C7) followed by Cross-Coupling (C3). [1][2]

Reactivity Map & Workflow

The following diagram illustrates the divergent synthetic pathways available from the core intermediate.

G Start 7-Chloro-3-iodopyrazolo [1,5-a]pyrimidine Inter Intermediate A: 7-Functionalized-3-iodo (Stable Core) Start->Inter Step 1: SNAr (C7) Nucleophile: R-NH2 / R-OH Base: DIPEA/NaH Solvent: DMF/THF Prod1 Product B: Suzuki Adduct (Biaryl) Inter->Prod1 Step 2a: Suzuki Boronic Acid, Pd(0) Prod2 Product C: Sonogashira Adduct (Alkyne) Inter->Prod2 Step 2b: Sonogashira Alkyne, CuI, Pd(0) Prod3 Product D: Buchwald Adduct (Amine) Inter->Prod3 Step 2c: Buchwald Amine, Pd(0)

Caption: Orthogonal functionalization strategy. Step 1 stabilizes the pyrimidine ring via


; Step 2 utilizes the C3-iodine for diversity.

Protocol 1: C7-Functionalization ( )

Objective: Displacement of the C7-chloride with an amine or alkoxide nucleophile. Mechanism: Addition-Elimination (


).[1][2] The pyrimidine ring is electron-deficient, facilitating attack by nucleophiles.[2]
Materials
  • Substrate: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) OR Alcohol (1.2 equiv)[1][2]

  • Base:

    • For Amines:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]
      
    • For Alcohols: Sodium Hydride (NaH) (1.5 equiv)[1][2]

  • Solvent: Anhydrous DMF or

    
    -Butanol (for amines); Anhydrous THF (for alcohols).[1][2]
    
Step-by-Step Methodology
  • Preparation (Amine Nucleophile):

    • Dissolve the 7-chloro-3-iodo substrate in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).[1][2]

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LC-MS.[2] The C7-Cl is highly reactive; if reaction is slow, heat to 50°C. Avoid high heat (>80°C) initially to prevent degradation.[1][2]

    • Observation: A precipitate (amine hydrochloride salt) may form.[1][2]

  • Workup:

    • Dilute the reaction mixture with EtOAc and wash with water (

      
      ) to remove DMF.[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Flash column chromatography (Hexane/EtOAc).[1][2]

  • Validation:

    • NMR: Loss of downfield signals associated with the electron-poor C7-Cl environment.

    • MS: Shift in mass corresponding to

      
      .[2] Pattern check: Loss of Chlorine isotope pattern (3:1 ratio of M:M+2).[1][2]
      

Protocol 2: C3-Diversification (Suzuki-Miyaura Coupling)[1][2]

Objective: Formation of C-C bonds at the C3 position using the iodine handle. Prerequisite: This step should be performed after Protocol 1 to avoid hydrolysis of the C7-Cl bond.

Materials
  • Substrate: 7-Substituted-3-iodopyrazolo[1,5-a]pyrimidine (from Protocol 1)[1][2]

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (5 mol%)[1][2]
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)[1][2]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine the substrate, boronic acid, and solvent in a microwave vial or round-bottom flask.[2]

    • Sparge with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalyst Addition:

    • Add the Pd catalyst and Base.[3]

    • Seal the vessel immediately under inert atmosphere.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave (Recommended): 100°C for 30–60 minutes.

    • Monitoring: LC-MS should show consumption of the iodide.

  • Workup:

    • Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.

    • Wash filtrate with water and brine.

    • Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.[1][2]

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexane/EtOAc).[1][2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Hydrolysis at C7 (Formation of C7-OH)Aqueous base in Suzuki step attacked residual C7-Cl.[1][2]Must complete Protocol 1 (

) first.[1][2] If C7-Cl is required for later, use anhydrous Suzuki conditions (

, Toluene).[1][2]
De-iodination at C3 (Loss of I, no coupling)

-hydride elimination or overheating; Protodeboronation.[1][2]
Switch to a milder catalyst system (e.g.,

/ XPhos).[1][2] Lower reaction temp.
Low Yield in

Nucleophile is sterically hindered or weak.Switch solvent to

-Butanol and heat to 100°C (reflux).[1][2] Use a stronger base (NaH) if using alcohols.[1][2]
Protodeboronation Boronic acid is unstable (common with 2-heterocyclic boronic acids).[1][2]Use Boronic Acid Pinacol Esters.[4] Add base after heating starts. Use Copper(I) co-catalyst (Liebeskind-Srogl conditions).[1][2]

References

  • Review of Scaffold Utility

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][5][6] RSC Advances.[5]

    • [Link] (Contextual citation for scaffold utility).

  • Synthetic Methodology (Suzuki Coupling)

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1][2][7] RSC Advances, 2021.[1][2]

    • [Link]

  • Regioselectivity & PI3K Inhibitors

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (MDPI), 2020.[1][2]

    • [Link][1][2]

  • Trk Inhibitor Applications

    • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][2] Molecules, 2024.[1][2][8][9]

    • [Link][1][2]

Sources

Troubleshooting & Optimization

Preventing dehalogenation side reactions in pyrazolopyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation Side Reactions

Welcome to our dedicated technical support center for overcoming challenges in pyrazolopyrimidine coupling reactions. The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthesis, particularly through palladium-catalyzed cross-coupling reactions, is often plagued by unwanted side reactions, most notably dehalogenation. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to help you minimize these side reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazolopyrimidine coupling?

A1: Dehalogenation is a common side reaction where the halogen atom (Cl, Br, or I) on your pyrazolopyrimidine starting material is replaced by a hydrogen atom.[2] This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield and complicating purification.

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[2][3] This Pd-H species can then react with the pyrazolopyrimidine palladium intermediate in a process called reductive elimination to yield the undesired dehalogenated product.[3]

Q3: Are certain halogenated pyrazolopyrimidines more prone to dehalogenation?

A3: Yes, the tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[2][4] While iodinated pyrazolopyrimidines are more reactive in the desired coupling, they are also significantly more susceptible to dehalogenation.[4][5] Conversely, chlorinated pyrazolopyrimidines are less prone to dehalogenation but often require more forcing reaction conditions to achieve coupling.[4][5]

Q4: My pyrazolopyrimidine has an N-H group. Does this affect dehalogenation?

A4: Absolutely. The presence of an N-H group on the pyrazole ring can complicate the reaction. The base used in the coupling can deprotonate the N-H, increasing the electron density of the ring system. This can sometimes influence the propensity for side reactions. In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can help suppress dehalogenation.[2]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and preventing dehalogenation in your pyrazolopyrimidine coupling reactions.

Issue 1: Significant formation of dehalogenated byproduct observed by LC-MS or NMR.

This is the most direct indication that a competing dehalogenation pathway is occurring. The following workflow can help you diagnose and solve the problem.

Troubleshooting Workflow

G cluster_reagents Reagent & Solvent Considerations cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustments start High Dehalogenation Observed reagent_check Step 1: Evaluate Reagents & Solvents start->reagent_check catalyst_check Step 2: Optimize Catalyst System reagent_check->catalyst_check If dehalogenation persists base_choice Base Selection: - Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃). - Avoid strong alkoxide bases if possible. solvent_choice Solvent Purity & Type: - Use anhydrous, aprotic solvents (dioxane, toluene, THF). - If protic solvent is necessary, minimize its amount. boronic_acid Boronic Acid/Ester Quality: - Ensure high purity and reactivity. - A slow transmetalation can promote side reactions. conditions_check Step 3: Adjust Reaction Conditions catalyst_check->conditions_check If dehalogenation persists ligand_screening Ligand Screening: - Switch to bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. precatalyst Use a Pre-catalyst: - Modern pre-catalysts (e.g., Buchwald G2, G3) can be more efficient. success Dehalogenation Minimized conditions_check->success Optimization successful temperature Temperature Control: - Lowering the temperature may disfavor dehalogenation. - For sluggish reactions, a careful increase might be needed. degassing Thorough Degassing: - Oxygen can degrade the catalyst and promote side reactions. - Use freeze-pump-thaw cycles or sparge with inert gas.

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Parameter Optimization

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different ligands, bases, and solvents.

Table 1: Influence of Ligands on Dehalogenation

Ligand TypeGeneral CharacteristicsImpact on DehalogenationRecommended Ligands
Monodentate Phosphines Simple, readily available.Can be effective, but may require optimization.P(t-Bu)₃, P(o-tol)₃
Bulky Biaryl Phosphines Electron-rich and sterically demanding.Often highly effective at promoting the desired coupling over dehalogenation.[2]XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable palladium complexes.Can be very effective in suppressing dehalogenation, especially for challenging substrates.[6][7][8]IPr, SIMes

Table 2: Influence of Bases on Dehalogenation

BaseStrengthCommon IssuesRecommendations
Alkoxides (e.g., NaOt-Bu, KOt-Bu) StrongCan be a source of hydrides, leading to increased dehalogenation.[2] Incompatible with some functional groups.[9]Use with caution. Consider weaker alternatives first.
Carbonates (e.g., K₂CO₃, Cs₂CO₃) ModerateGenerally a good starting point. Less likely to cause dehalogenation.Often a good choice for pyrazolopyrimidine couplings.[2]
Phosphates (e.g., K₃PO₄) ModerateA mild and effective base for many cross-coupling reactions.[2]Excellent alternative to carbonates, particularly for sensitive substrates.

Table 3: Influence of Solvents on Dehalogenation

SolventTypeImpact on DehalogenationRecommendations
Alcohols (e.g., MeOH, EtOH) ProticCan act as a hydride source, significantly increasing the risk of dehalogenation.[10]Avoid if possible, or use in a mixed solvent system with minimal quantities.
Aprotic Polar (e.g., DMF, DMAc) AproticCan sometimes promote dehalogenation, especially at higher temperatures.[11]Use with caution and consider temperature screening.
Aprotic Nonpolar (e.g., Toluene, Dioxane, THF) AproticGenerally the preferred solvents for minimizing dehalogenation.[2][11]Toluene and dioxane are excellent starting points for optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyrazolopyrimidine with Minimized Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a brominated pyrazolopyrimidine, incorporating best practices to minimize dehalogenation.

Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add bromopyrazolopyrimidine, boronic acid, and K₃PO₄ to a dry Schlenk flask. catalyst 2. Add the palladium pre-catalyst (e.g., XPhos Pd G2) and ligand (e.g., XPhos). reagents->catalyst solvent 3. Add anhydrous, degassed toluene. catalyst->solvent degas 4. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes. solvent->degas heat 5. Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. degas->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Upon completion, cool the reaction to room temperature. monitor->cool extract 8. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. cool->extract dry 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyrazolopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (e.g., XPhos, 1-5 mol%).

  • Solvent Addition: Add anhydrous and thoroughly degassed toluene.

  • Degassing: Further degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling a gentle stream of argon through the solution for 15-20 minutes.[12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Ingenta Connect. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Significant dehalogenation in stille coupling. Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • (A) Reaction Used to Study the Influence of Solvent; (B) Product... ResearchGate. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. PMC. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. R Discovery. [Link]

  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. RSC Publishing. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. PMC. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. ACS Publications. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

Sources

Technical Support Center: Purification of 7-Amino-3-iodopyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-amino-3-iodopyrazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. Our aim is to equip you with the knowledge to optimize your purification workflows, enhance product purity, and troubleshoot common issues with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 7-amino-3-iodopyrazolo[1,5-a]pyrimidine derivatives and offers systematic solutions.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Common Causes & Systematic Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your target compound from impurities.

    • Solution: Conduct thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems. A good starting point for pyrazolo[1,5-a]pyrimidine derivatives are gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.[1] For 7-amino-3-iodopyrazolo[1,5-a]pyrimidines, which possess both a hydrogen bond donor (amino group) and a halogen, a mixture of a non-polar solvent (e.g., hexane, heptane), a moderately polar solvent (e.g., ethyl acetate, dichloromethane), and potentially a small amount of a highly polar solvent (e.g., methanol) can be effective. The ideal system should provide a retention factor (Rf) for your product between 0.2 and 0.4 for optimal separation on a column.[1]

  • Compound-Silica Interaction (Tailing/Streaking): The basic nature of the 7-amino group can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in tailing peaks and poor separation.

    • Solution 1: Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[2][3]

    • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds.[2] Alternatively, amino-functionalized silica gel can provide better results.[1] For highly polar derivatives, reversed-phase chromatography (C18) may be a suitable option.[2]

  • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material loaded should be between 1-5% of the mass of the stationary phase.[2] If you need to purify a larger quantity of material, it is better to use a column with a larger diameter.[2]

Issue 2: Product Decomposition on Silica Gel

Common Causes & Systematic Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The presence of the amino group in your derivative can make it susceptible to acid-catalyzed decomposition.

    • Solution 1: Deactivated Silica Gel: You can deactivate the silica gel by treating it with a solution of triethylamine in your chosen non-polar solvent before packing the column. This will reduce its acidity.

    • Solution 2: Alternative Chromatography: If decomposition is severe, avoid silica gel altogether. Consider purification by preparative thin-layer chromatography (prep-TLC) on a different stationary phase, or explore non-chromatographic methods like recrystallization or preparative high-performance liquid chromatography (HPLC).

Issue 3: Low Recovery of Purified Product

Common Causes & Systematic Solutions:

  • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the stationary phase.

    • Solution: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane. A step-gradient elution can be more effective than an isocratic one in such cases.[4]

  • Precipitation on the Column: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column, especially if you are using a solvent system where it is only sparingly soluble.

    • Solution: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column. If solubility is a persistent issue, you may need to choose a different solvent system in which your compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 7-amino-3-iodopyrazolo[1,5-a]pyrimidine derivatives?

A1: The most commonly used stationary phase for pyrazolo[1,5-a]pyrimidine derivatives is silica gel (typically 200-400 mesh for flash chromatography).[1] However, due to the basicity of the 7-amino group, you might encounter issues with tailing. In such cases, consider using neutral or basic alumina, or amino-functionalized silica gel.[1][2]

Q2: Which mobile phase systems are most effective for eluting these compounds?

A2: Effective solvent systems are dependent on the overall polarity of your specific derivative. Common choices include gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.[1] For compounds with a basic amino group, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[2][3]

Q3: How can I effectively remove unreacted starting materials or side products?

A3: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities.[5] Careful selection of the mobile phase based on TLC analysis is crucial for success.

  • Recrystallization: If your product is a solid and there is a significant difference in solubility between your product and the impurities in a particular solvent system, recrystallization can be a highly effective method to obtain very pure material.[5] Common recrystallization solvents for similar heterocyclic compounds include ethanol, ethanol/water mixtures, or hexanes/ethyl acetate.[3]

  • Washing/Extraction: If the impurities have a significantly different acidity or basicity, an aqueous workup with dilute acid or base can be used to remove them before chromatographic purification.

Q4: My purified 7-amino-3-iodopyrazolo[1,5-a]pyrimidine derivative is colored, but I expect it to be colorless. What could be the cause?

A4: A yellow or brownish color in your purified product could be due to several factors:

  • Trace Impurities: Even a small amount of a highly colored impurity can impart color to your product. This is particularly common if palladium catalysts were used in the synthesis, as trace palladium can be difficult to remove.

  • Oxidation: Amino-substituted aromatic compounds can be susceptible to air oxidation, which can lead to the formation of colored byproducts.

  • Compound Instability: The compound itself might be inherently colored or unstable under certain conditions (e.g., exposure to light or air).

To address this, you can try treating a solution of your compound with activated carbon to adsorb colored impurities. If oxidation is suspected, ensure that the purification and storage are done under an inert atmosphere (e.g., nitrogen or argon).

Q5: Can I use flash chromatography for the purification of these compounds?

A5: Yes, flash chromatography is a very common and efficient method for purifying pyrazolo[1,5-a]pyrimidine derivatives and is highly recommended for its speed and resolution.[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Visualize the spots under UV light and/or with a staining agent to determine the optimal solvent system for separation.

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully load the solution onto the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: In a larger flask, add your crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification_Workflow Crude_Product Crude 7-amino-3-iodopyrazolo [1,5-a]pyrimidine Derivative TLC TLC Analysis (Solvent System Screening) Crude_Product->TLC Choice Choose Purification Method TLC->Choice Column Column Chromatography Choice->Column Impurities have different polarities Recrystallization Recrystallization Choice->Recrystallization Product is solid and a suitable solvent is found Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: Decision workflow for purifying 7-amino-3-iodopyrazolo[1,5-a]pyrimidine derivatives.

References

  • BenchChem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • BenchChem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
  • BenchChem. Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. Technical Support Center: Purification of Halogenated Quinoxalines.

Sources

Technical Support Center: Optimizing SNAr Reaction Temperature for 7-Chloro Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-7CL-OPT Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the SNAr Optimization Hub

You are likely here because your 7-chloro displacement reaction is either stalling, decomposing into "black tar," or yielding poor regioselectivity.

The Core Challenge: In heterocyclic scaffolds like quinolines or quinazolines, a chlorine atom at the 7-position is often electronically "deactivated" compared to the 2- or 4-positions. While the 4-position benefits from direct resonance activation by the ring nitrogen (para-like), the 7-position is in a meta-like relationship, significantly increasing the Activation Energy (


) required for the formation of the Meisenheimer complex.

This guide provides the thermodynamic and kinetic protocols necessary to overcome this barrier without destroying your substrate.

The Thermodynamics of Displacement (Theory)

Before heating, you must understand the energy landscape. The reaction rate is governed by the Arrhenius equation (


), but in SNAr, the dielectric constant  of your solvent plays a co-equal role by stabilizing the charged transition state.
Critical Parameters
  • The Thermal Floor: 7-chloro displacements rarely proceed below 80°C unless strongly activated by adjacent electron-withdrawing groups (EWGs) like nitro or cyano.

  • The Solvent Effect: Polar aprotic solvents are required to leave the nucleophile "naked" (unsolvated) and reactive.

  • The Microwave Advantage: Microwave irradiation is superior to oil baths for this specific transformation. It provides rapid, uniform heating that minimizes the time your substrate spends in the "decomposition window."

Optimization Workflow (Protocol)

Do not randomly increase temperature. Follow this stepwise escalation protocol to define the optimal window.

Phase 1: Solvent & Temperature Screening
SolventBoiling Point (°C)Dipole Moment (D)Recommended Temp RangeApplication Note
Ethanol/Isopropanol 78 / 821.69 / 1.66Reflux (80°C)Start Here. Good for solubility, but nucleophile is "caged" by H-bonds. Slow rates.
DMF 1533.82100°C - 140°CStandard for unreactive chlorides. Hard to remove.
DMSO 1893.96110°C - 150°CHigh Performance. Max reaction rate, but risk of oxidative decomposition >140°C.
NMP 2024.09130°C - 180°CThe "Nuclear Option." Use only if DMF/DMSO fails.
Phase 2: The Microwave Escalation Protocol

Standard thermal heating often leads to charring before conversion. Use this microwave (MW) workflow.

  • Setup: 0.5 mmol substrate, 1.5 eq. nucleophile, 2.0 eq. DIPEA (if amine nuc), 2 mL solvent (EtOH or DMF).

  • Run 1 (Baseline): 100°C, 150W, 10 min.

    
     Check LCMS.[1]
    
  • Run 2 (Escalation): If <10% conv, increase to 140°C, 20 min.

  • Run 3 (Force): If still low conv, switch solvent to NMP, add 0.5 eq. NaI (Finkelstein assist), 180°C, 30 min.

Phase 3: Acid Catalysis (The "Proton Switch")

If basic/neutral conditions fail, the ring nitrogen may need protonation to increase electrophilicity.

  • Reagent: Add 1.0 eq. HCl (in dioxane) or p-TsOH.

  • Mechanism: Protonated N-heterocycle pulls electron density, activating the 7-Cl.

  • Solvent: Change to 2-ethoxyethanol or phenol melt (classic protocol).

Troubleshooting Guide (The "Help Desk")

Use the following logic flow to diagnose your specific failure mode.

Visualizing the Troubleshooting Logic

SNAr_Troubleshooting Start Issue: Low Yield / Failed Reaction CheckLCMS Check LCMS: Is Starting Material (SM) consumed? Start->CheckLCMS SM_Remains SM Remains (Low Conversion) CheckLCMS->SM_Remains Yes SM_Gone SM Consumed (Decomposition) CheckLCMS->SM_Gone No TempCheck Current Temp > 120°C? SM_Remains->TempCheck OxidationCheck Did reaction turn black/tar? SM_Gone->OxidationCheck SolventCheck Solvent: Protic (EtOH)? TempCheck->SolventCheck Yes Action_IncreaseTemp Action: Increase Temp or Switch to Microwave TempCheck->Action_IncreaseTemp No Action_SwitchAprotic Action: Switch to DMF/DMSO (Naked Nucleophile) SolventCheck->Action_SwitchAprotic Yes Action_AcidCat Action: Add 1.0 eq HCl/pTsOH (Activate Ring) SolventCheck->Action_AcidCat No (Already Aprotic) Action_Degas Action: Degas Solvent (N2/Ar purge) OxidationCheck->Action_Degas Yes Action_LowerTemp Action: Lower Temp, Extend Time OxidationCheck->Action_LowerTemp No Action_Scavenger Action: Add Radical Scavenger (BHT) OxidationCheck->Action_Scavenger Persistent Issue

Figure 1: Decision tree for troubleshooting 7-chloro SNAr displacement reactions based on conversion and byproduct profile.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning into black tar at 140°C? A: This is likely oxidative polymerization of the amine nucleophile or the quinoline substrate.

  • Fix: SNAr at high temperatures in DMSO/DMF requires an inert atmosphere. Sparge your solvent with Argon for 15 minutes before heating. If using a microwave, ensure the vessel is capped under nitrogen.

Q: Can I use acid catalysis if my nucleophile is an amine? A: Yes, but it requires careful stoichiometry.

  • Explanation: You need enough acid to protonate the ring nitrogen (activating it) but not so much that you completely protonate your nucleophilic amine (deactivating it).

  • Protocol: Use 1.0 equivalent of acid relative to the substrate, but use an excess (3-5 eq.) of the amine nucleophile to ensure a free base population exists to attack.

Q: Microwave vs. Oil Bath: Is there really a difference? A: For 7-chloro displacement, yes.

  • Mechanism: Microwave irradiation provides "volumetric heating," avoiding the thermal gradients of oil baths. This allows you to reach 160°C+ in seconds. Prolonged ramp-up times in oil baths often favor side-reactions (polymerization) over the high-

    
     substitution [1][2].
    

Q: I have a 4,7-dichloro substrate. How do I get selectivity for the 7-position? A: You generally cannot displace the 7-Cl before the 4-Cl under standard SNAr conditions.

  • The Rule: The 4-position is far more reactive.

  • Strategy: You must displace the 4-Cl first (perhaps with a protecting group or a dummy amine), then displace the 7-Cl under harsh conditions, or use a palladium-catalyzed Buchwald-Hartwig coupling for the 7-position, which ignores the electronic bias of SNAr [3].

References

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines. Bentham Science. (2022). Demonstrates the superiority of microwave irradiation in ionic liquids/solvents for 7-chloroquinoline derivatives.

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline. ACS Omega. (2026). Details benzotriazole-mediated pathways and temperature protocols (70°C - 100°C) for amino-functionalization.

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Frontiers in Chemistry. (2022). Provides fundamental kinetic data and Brønsted plots relevant to optimizing nucleophile strength and solvent choice.

  • Electronic and solvent effects on kinetics of SNAr substitution. Monatshefte für Chemie. (2013). A deep dive into the "naked nucleophile" effect in DMSO vs. MeOH mixtures.

Sources

Controlling regioselectivity in 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Regiocontrol & Functionalization Strategies Ticket ID: PYR-705-REGIO

The Core Directive: Understanding the Scaffold

From the desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical guide for 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine . This scaffold is a "privileged structure" in drug discovery, widely used in the development of kinase inhibitors (e.g., CDK, PI3K, and BTK inhibitors) due to its ability to mimic the ATP-binding motif.[1][2]

The utility of this molecule lies in its orthogonal reactivity . You have three distinct handles, but they are not created equal. Success depends entirely on the Order of Operations .

The Hierarchy of Reactivity

To control regioselectivity, you must exploit the electronic differences between the C7 and C5 positions while preserving the C3-iodine for metal-catalyzed coupling.

PositionFunctionalityReactivity ProfilePrimary Mechanism
C7-Cl Primary ElectrophileHigh. Most electron-deficient due to proximity to the bridgehead nitrogen (N4).SNAr (Nucleophilic Aromatic Substitution)
C3-I Cross-Coupling HandleOrthogonal. Stable to SNAr; reactive in Pd/Cu catalysis.Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)
C5-Cl Secondary ElectrophileLow. Less electron-deficient; sterically more accessible but electronically deactivated compared to C7.SNAr (Requires forcing conditions)

Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways. Note that Path A (C7 substitution first) is the industry standard for maximum yield and purity.

G Start Starting Material: 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine Decision Which position to functionalize first? Start->Decision PathA Path A: Target C7 (Recommended) Decision->PathA Standard S_NAr PathB Path B: Target C3 First Decision->PathB If Nucleophile incompatible with Pd StepA1 S_NAr Condition: Nucleophile (1.0-1.1 eq), 0°C to RT Solvent: EtOH, DMF, or THF PathA->StepA1 ResultA1 Product: 7-Substituted-5-chloro-3-iodo... StepA1->ResultA1 StepA2 Suzuki/Sonogashira Coupling (C3-Iodine) ResultA1->StepA2 ResultA2 Final Core: 7-Subst-5-chloro-3-Aryl... StepA2->ResultA2 StepB1 Pd-Catalysis (Suzuki) Risk: Dechlorination or Poisoning PathB->StepB1 ResultB1 Product: 3-Aryl-5,7-dichloro... StepB1->ResultB1 StepB2 S_NAr at C7 Note: C3-Aryl group may alter C7 reactivity (steric/electronic) ResultB1->StepB2

Caption: Reaction workflow for regioselective functionalization. Path A is preferred to minimize side reactions.

Troubleshooting Guide (FAQ Format)

Ticket #101: "I am getting a mixture of C5 and C7 substitution products."

Diagnosis: Loss of Kinetic Control. While C7 is thermodynamically and kinetically favored, the energy barrier difference between C7 and C5 is not infinite. If you heat the reaction too quickly or use a large excess of nucleophile, you will overcome the activation energy for C5, leading to bis-substitution or regio-isomeric mixtures [1].

Solution Protocol:

  • Temperature: Lower the reaction temperature to 0°C initially. Only warm to Room Temperature (RT) if no reaction is observed after 1 hour.

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the nucleophile. Do not use the nucleophile as the solvent.

  • Addition Mode: Add the nucleophile dropwise to a solution of the pyrazolo[1,5-a]pyrimidine. This ensures the electrophile is always in excess locally, favoring the most reactive site (C7).

  • Base Selection: If using an amine hydrochloride salt, use a non-nucleophilic base like DIPEA (Hünig's base) rather than excess amine.

Ticket #102: "My C3-Iodine is disappearing during the SNAr step."

Diagnosis: Halogen-Metal Exchange or Reductive Dehalogenation. This is rare in standard SNAr but can happen if you are using:

  • Strongly reducing conditions.

  • Grignard reagents or organolithiums (which will do halogen-metal exchange at the Iodine faster than SNAr at the Chlorine).

Solution Protocol:

  • Switch Nucleophiles: Stick to "soft" nucleophiles like amines, thiols, or alkoxides.

  • Avoid Metals: Do not use organometallic nucleophiles (R-Li, R-MgBr) for the SNAr step. If you need to introduce a carbon chain at C7, consider a Suzuki coupling at C7 after dealing with the C3 position, or use specialized conditions (e.g., catalyzed C-H activation) [2].

Ticket #103: "How do I functionalize C5 after C7 is done?"

Diagnosis: C5 Deactivation. Once you substitute C7 with an electron-donating group (like an amine or morpholine), the pyrimidine ring becomes more electron-rich. This raises the LUMO energy, making the remaining C5-chloride significantly less reactive toward a second SNAr attack [3].

Solution Protocol:

  • Force It: You will likely need to heat the reaction to 80–120°C in a polar aprotic solvent (DMSO, NMP).

  • Microwave: Microwave irradiation is highly effective for forcing the C5 substitution on deactivated rings.

  • Pd-Catalysis: If SNAr fails at C5, switch mechanisms. The C5-Cl bond is still active for Buchwald-Hartwig aminations or Suzuki couplings, provided you use a robust catalytic system (e.g., Pd2(dba)3 + XPhos).

Standard Operating Procedures (SOPs)

SOP-A: Regioselective C7-Amination (SNAr)

Target: Installation of morpholine or primary amine at C7 while sparing C5 and C3.

  • Preparation: Dissolve 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous Ethanol or DMF (0.1 M concentration).

  • Cooling: Place the reaction vessel in an ice-water bath (0°C).

  • Addition: Add DIPEA (1.2 eq). Then, add the amine nucleophile (1.05 eq) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 30 minutes. Check TLC/LCMS.

    • Expected Result: Disappearance of starting material; formation of a single new spot.

    • If slow: Remove ice bath and stir at RT.

  • Workup: Pour into water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

SOP-B: C3-Suzuki Coupling (Post-C7 Functionalization)

Target: Installation of aryl group at C3.

  • Mix: Combine the 7-substituted-5-chloro-3-iodo-intermediate (1.0 eq), Aryl-boronic acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Solvent: Add DME/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Heat to 80°C (or reflux) under Nitrogen for 4–12 hours.

    • Note: The C5-Cl is generally stable under these standard conditions, but highly active catalysts (like Pd-SPhos) might begin to engage the chloride. Stick to Triphenylphosphine (PPh3) or dppf ligands for selectivity at Iodine [4].

Mechanistic Insight: Why C7?

To understand the causality, we must look at the resonance contributors. The bridgehead nitrogen (N4) donates electron density into the pyrazole ring, but the pyrimidine ring—specifically positions 5 and 7—is electron-deficient.

Mechanism cluster_0 Electronic Environment N4 Bridgehead N4 (Electron Source) C7 C7 Position (Most Deficient) N4->C7 Inductive Withdrawal C5 C5 Position (Less Deficient) C7->C5 Reactivity Gap N4 is adjacent to C3 and C5, but resonance\nstructures place positive charge character\npreferentially at C7 during nucleophilic attack. N4 is adjacent to C3 and C5, but resonance structures place positive charge character preferentially at C7 during nucleophilic attack.

Caption: Electronic bias of the pyrazolo[1,5-a]pyrimidine core favoring C7 attack.[2][3][4]

The C7 position is adjacent to the bridgehead nitrogen. In the transition state (Meisenheimer complex), the negative charge is better stabilized when the nucleophile attacks C7 compared to C5. This electronic bias is the fundamental "self-validating" aspect of the protocol: if you control the kinetics (temperature), the thermodynamics (electronics) will guarantee the C7 product [5].

References

  • Lindsley, C. W., et al. (2012). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules. Retrieved from [Link]

Sources

Catalyst selection for sterically hindered coupling at the 3-position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sterically Hindered Coupling Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to convert a substrate hindered at the 3-position—likely a 3-substituted heterocycle (like pyridine/thiophene) or a crowded biaryl system.[1]

When the 3-position is flanked by substituents (at 2- or 4-positions), or when coupling two ortho-substituted rings, the reaction fails due to two specific bottlenecks: slow oxidative addition (due to electronics) or stalled reductive elimination (due to sterics).[1][2]

Below is your adaptive guide to overcoming these barriers.

Part 1: Diagnostic & Catalyst Selection

Do not guess. Use this logic flow to select your initial catalyst system. Standard phosphines often fail here because they lack the bulk required to force reductive elimination in crowded systems.[1]

CatalystSelection Start START: Define Substrate Constraints Q1 Is the Halide Heterocyclic (e.g., 3-Halo-Pyridine)? Start->Q1 Q2 Are there substituents at the 2 or 4 positions? Q1->Q2 Yes PathB Primary Challenge: Extreme Steric Bulk Q1->PathB No (Carbocycle) PathA Primary Challenge: Electronic Deactivation Q2->PathA No (Open) Q2->PathB Yes (Crowded) SolA RECOMMENDATION A: XPhos Pd G4 (High Turnover, General) PathA->SolA Standard SolB RECOMMENDATION B: Pd-PEPPSI-IPr (Stabilized NHC for difficult OA) PathB->SolB High Hindrance SolC RECOMMENDATION C: SPhos Pd G3 (For unstable boronic acids) PathB->SolC Protodeboronation Risk

Figure 1: Decision matrix for catalyst selection based on substrate electronics and steric environment.

Part 2: The "Self-Validating" Protocol

Context: In-situ mixing of Pd(OAc)₂ and ligands is unreliable for hindered couplings because the reduction to Pd(0) is often incomplete or slow, leading to Pd-black precipitation before the reaction starts.[1] Directive: Use Pre-formed Precatalysts (Buchwald G3/G4 or Pd-PEPPSI).[1][2]

Workflow: 3-Position Hindered Coupling (Micro-Scale Screen)

Target: 0.2 mmol scale.[1][2][3] Goal: Validate catalyst activity without wasting intermediate.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv) [1]

  • Boronic Acid/Ester (1.5 equiv) [1]

  • Base: K₃PO₄ (3.0 equiv, finely ground) or KOtBu (for PEPPSI).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1][2]

  • Catalyst: Pd-PEPPSI-IPr (2-3 mol%) OR XPhos Pd G4 (2-3 mol%).[1][2]

Step-by-Step Methodology:

  • The "Glovebox" Simulation (Inert Handling):

    • Weigh the Catalyst, Boronic Acid, Base, and Aryl Halide into a screw-cap vial (4 mL or 8 mL) equipped with a septum.[2]

    • Critical: If using a benchtop manifold, purge the vial with Argon/Nitrogen for 5 minutes before adding solvent.[1][2] Oxygen is the enemy of the active Pd(0) species.[1]

  • Solvent Addition & Activation:

    • Add anhydrous solvent (degassed) via syringe.[1][2]

    • Concentration Rule: Maintain 0.2 M to 0.5 M . Dilute reactions (0.05 M) fail in hindered couplings because the rate of bimolecular oxidative addition drops significantly.[1]

  • Temperature Ramp (The Validation Step):

    • Do not blast to 100°C immediately.

    • Stir at 60°C for 1 hour . Take a 5 µL aliquot for TLC/LCMS.

    • Checkpoint: If >10% product is observed, the catalyst is active.[2] If 0% conversion, increase to 100°C .[1][2]

    • Reasoning: Hindered catalysts like Pd-PEPPSI often have an activation period.[1][2] Blasting heat early can decompose thermally sensitive boronic acids (protodeboronation).[1][2]

  • Workup:

    • Filter through a small pad of silica/Celite to remove Pd black.[1][2] Rinse with EtOAc.[1][2][4]

Part 3: Troubleshooting (The "Hard" Cases)

Q1: I see the starting material disappearing, but I am only getting the dehalogenated product (Ar-H). Why?

Diagnosis: Protodehalogenation.[1][2][5] Mechanism: The oxidative addition (OA) worked, but the Transmetallation (TM) was too slow due to steric clash. The Pd(II)-Ar species then underwent beta-hydride elimination (from solvent or ligand) or abstracted a proton.[1][2] Corrective Actions:

  • Switch Solvent: Move from alcoholic solvents or THF to Toluene (aprotic, non-polar).[1][2][4]

  • Increase Catalyst Loading: Push the reaction rate to favor TM over side reactions.

  • Ligand Switch: Switch to XPhos .[1][2][4] Its structure specifically resists beta-hydride elimination better than SPhos in many cases.[1][2]

  • Water Control: While Suzuki requires some water, too much promotes protonation.[1][2] Use anhydrous K₃PO₄ and add exactly 2.0 equiv of water manually if needed, rather than using wet solvent.[1][2]

Q2: My 3-halopyridine substrate is not reacting at all (0% Conversion).

Diagnosis: Catalyst Poisoning or Failed OA.[1][2] Mechanism: The pyridine nitrogen (especially if unhindered at the 2-position) can bind to the Pd center, displacing the phosphine and shutting down the cycle. Alternatively, the C-Cl bond at the 3-position is electronically rich (deactivated) compared to the 2/4 positions.[1] Corrective Actions:

  • Use Pd-PEPPSI-IPr: The NHC ligand binds much more tightly to Pd than phosphines, preventing displacement by the pyridine nitrogen.[1][2]

  • Switch Halide: If using a Chloride, switch to Bromide .[1][2] The bond energy difference is often enough to overcome the electronic deactivation at the 3-position.[1]

Q3: I am seeing homocoupling of the Boronic Acid.

Diagnosis: Oxidative Homocoupling.[1][2] Mechanism: Oxygen entered the system.[1][5][6] Pd(II) can catalyze the dimerization of boronic acids in the presence of O₂.[1] Corrective Actions:

  • Degas Vigorously: Sparge your solvent with Argon for 15 minutes, not just "static purge."[1][2]

  • Slow Addition: Add the boronic acid in portions (or via syringe pump) to keep its concentration low relative to the halide.

Part 4: Reference Data & Ligand Properties[1]

Table 1: Ligand Performance for Hindered 3-Position Couplings

Ligand / CatalystSteric BulkElectronic RichnessBest ApplicationKey Constraint
SPhos HighVery HighGeneral hindered biaryls; unstable boronic acids.[1][2]Can suffer from dehalogenation in protic solvents.[1][2][4]
XPhos Very HighVery HighGold Standard for heteroaryl chlorides and sulfonates.[1]Requires high temperature (>80°C) for activation.[1][2]
RuPhos HighHighElectron-rich substrates (e.g., 3-amino-pyridines).[1][2]Sensitive to air in solution state.[1][2]
Pd-PEPPSI-IPr ExtremeHigh (NHC)"The Sledgehammer" for tetra-ortho-substituted or highly deactivated systems.[1][2]Requires strong base (KOtBu/K₂CO₃) for best results.[1][2]
P(t-Bu)₃ HighHighClassic hindered ligand.[1][2]Pyrophoric; difficult to handle outside glovebox.[1][2]

References

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide."[1][2] Chemical Science, 2011.[1][2]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling Reaction."[1][2] Chemistry - A European Journal, 2006.[1][2] [1]

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Support Center, 2025.[1][2][7]

  • Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1][2][8] Journal of Organic Chemistry, 2017.[1][2][8] [1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, offering a comparative framework against related analogues to facilitate its unambiguous identification and characterization.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Spectral Interpretation

The pyrazolo[1,5-a]pyrimidine ring system is an aromatic, bicyclic heterocycle composed of a fused pyrazole and pyrimidine ring. Understanding the fundamental ¹H NMR features of the parent scaffold is paramount before delving into the complexities introduced by substitution. The proton numbering convention for this system is crucial for accurate spectral assignment.

Caption: Numbering of the pyrazolo[1,5-a]pyrimidine scaffold.

The ¹H NMR spectrum of the unsubstituted pyrazolo[1,5-a]pyrimidine typically displays four distinct signals in the aromatic region, corresponding to H-2, H-3, H-5, H-6, and H-7. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating and electron-withdrawing nature of the nitrogen atoms within the bicyclic system.

Predictive Analysis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: The Impact of Halogenation

The introduction of a chlorine atom at the 7-position and an iodine atom at the 3-position significantly alters the electronic distribution and, consequently, the ¹H NMR spectrum of the pyrazolo[1,5-a]pyrimidine core. Both chlorine and iodine are halogens and are generally considered electron-withdrawing groups through induction, yet they can also exhibit some electron-donating character through resonance. Their net effect on the chemical shifts of the remaining protons can be predicted by considering their electronic properties and spatial proximity to the observed nuclei.

Expected ¹H NMR Spectrum of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine:

The target molecule has three remaining protons on the pyrazolo[1,5-a]pyrimidine core: H-2, H-5, and H-6.

  • H-2: This proton is situated on the pyrazole ring. The presence of the strongly electron-withdrawing iodine atom at the adjacent C-3 position is expected to deshield H-2, shifting its resonance downfield.

  • H-5 and H-6: These protons are on the pyrimidine ring. The chlorine atom at C-7 will exert an electron-withdrawing inductive effect, which is expected to deshield the neighboring H-6 proton. The H-5 proton, being further away, will be less affected by the chlorine substituent.

Based on these principles and comparison with data from related compounds, a predicted ¹H NMR spectrum can be constructed.

Comparative Spectral Data

To substantiate the predicted spectral features of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a comparative analysis with the parent compound and relevant halogenated analogues is essential. The following table summarizes the expected chemical shifts, drawing upon literature data for similar structures.

Compound H-2 (ppm) H-3 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm) Reference
Pyrazolo[1,5-a]pyrimidine~8.1~6.9~8.7~7.1~8.9[2]
7-Chloropyrazolo[1,5-a]pyrimidine (Predicted)~8.2~7.0~8.8~7.2-N/A
3-Iodopyrazolo[1,5-a]pyrimidine (Analogue)~8.3-~8.7~7.1~8.9[1]
7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (Predicted) ~8.4 - ~8.8 ~7.3 - This Work

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The predicted downfield shift of H-2 in the target molecule to approximately 8.4 ppm is a direct consequence of the deshielding effect of the adjacent iodine atom. Similarly, the downfield shift of H-6 to around 7.3 ppm is attributed to the electron-withdrawing nature of the chlorine atom at the 7-position. The chemical shift of H-5 is expected to be relatively unchanged compared to the parent compound.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR data for 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine and its analogues, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • The sample should be shimmed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Key acquisition parameters to consider include:

    • Spectral width: sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

    • Acquisition time: typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of scans: 8 to 16 scans are usually adequate for a sample of this concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis & Interpretation C->D

Caption: A streamlined workflow for ¹H NMR spectral analysis.

Logical Framework for Spectral Assignment

A systematic approach is crucial for the confident assignment of the proton signals in the ¹H NMR spectrum of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.

cluster_logic Spectral Assignment Logic Start Acquired ¹H NMR Spectrum Identify Identify Number of Signals Start->Identify ChemicalShift Analyze Chemical Shifts Identify->ChemicalShift Coupling Analyze Coupling Patterns (J-coupling) ChemicalShift->Coupling Integration Analyze Signal Integrals Coupling->Integration Comparison Compare with Analogues Integration->Comparison Assignment Final Proton Assignment Comparison->Assignment

Caption: A logical flowchart for the assignment of ¹H NMR signals.

By following this logical progression, researchers can systematically dissect the ¹H NMR spectrum. The number of signals will confirm the presence of three distinct proton environments. The chemical shifts will provide the initial clues for assignment based on the electronic effects of the substituents. The coupling patterns (or lack thereof for singlets) will reveal the connectivity between protons. Finally, comparing the observed spectrum with the data presented for analogues will provide the definitive evidence for a complete and accurate structural elucidation.

Conclusion

The ¹H NMR spectral analysis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine presents a valuable case study in the characterization of substituted heterocyclic systems. By understanding the foundational spectrum of the parent pyrazolo[1,5-a]pyrimidine core and applying the principles of substituent effects, a predictive and comparative analysis can be confidently performed. This guide provides the necessary framework, experimental protocols, and logical approach to empower researchers in their structural elucidation endeavors, ensuring the scientific rigor required in modern drug discovery and development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). In PMC. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). In ResearchGate. Retrieved from [Link]

Sources

Structural Elucidation of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: A Comparative Analysis of X-Ray Diffraction vs. In Silico Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Landscape

The "Product": Single Crystal X-Ray Diffraction (SC-XRD) dataset for 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. The Context: This scaffold is a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., B-Raf, p38). The 7-chloro position allows for nucleophilic aromatic substitution (


), while the 3-iodo position facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura).

The Problem: Relying solely on solution-state NMR or standard DFT (Density Functional Theory) calculations fails to capture the critical halogen bonding (


-hole)  and 

-stacking interactions that drive the solid-state stability and biological binding affinity of this scaffold.
Comparative Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) Solution NMR (

)
DFT Calculation (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates & PackingConnectivity & Solution ConformationTheoretical Geometry & Energy
Halogen Bonding Directly Observed (Distance/Angle)Inferred (Weak shifts)Predicted (Requires specific functionals)
Stereochemistry Absolute ConfigurationRelative (requires NOE)N/A (Input dependent)
Sample State Solid (Crystal lattice)Liquid (Solvated, dynamic)Gas Phase (Vacuum)
Turnaround 24–48 Hours (post-crystallization)< 1 Hour4–12 Hours (computational cost)
Key Limitation Requires high-quality single crystalAverages dynamic conformersIgnores lattice packing forces

Deep Dive: Structural Mechanics & The "Sigma Hole"

The superiority of SC-XRD for this specific derivative lies in its ability to resolve the C–I···N and C–Cl···


  interactions.
The 3-Iodo "Sigma Hole" Effect

In the 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine structure, the iodine atom exhibits a region of positive electrostatic potential (the


-hole) along the extension of the C–I bond.
  • Observation: SC-XRD typically reveals a C–I···N intermolecular distance less than the sum of van der Waals radii (< 3.53 Å).[1]

  • Relevance: This mimics the interaction mode in kinase pockets (e.g., hinge region binding), validating the scaffold's potential before biological testing.

The 7-Chloro Steric & Electronic Role
  • Planarity: The pyrazolo[1,5-a]pyrimidine core is essentially planar. The 7-Cl atom, despite its bulk, lies in the nodal plane, facilitating layer-by-layer

    
    -stacking.
    
  • Reactivity Insight: The C7–Cl bond length (typically ~1.72–1.74 Å in XRD) is often elongated compared to standard aryl chlorides, indicating the bond's lability toward nucleophilic attack—a crucial quality attribute for drug synthesis.

Visualizing the Interaction Logic

StructuralLogic Scaffold 7-Chloro-3-iodo Scaffold Iodine 3-Iodo Position (Sigma Hole Donor) Scaffold->Iodine Chlorine 7-Chloro Position (Electron Withdrawing) Scaffold->Chlorine Lattice Crystal Lattice Stabilization Iodine->Lattice Halogen Bond (C-I···N) Binding Kinase Hinge Mimicry Iodine->Binding Interaction Potential Chlorine->Scaffold Inductive Effect (Activates C7) Chlorine->Lattice Dipole Alignment

Figure 1: Structural logic flow showing how specific halogen substitutions drive both solid-state lattice stability and biological binding potential.

Experimental Protocols

To replicate the structural data, strict adherence to the synthesis and crystallization protocol is required.

A. Synthesis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Context: Direct iodination of the 7-chloro precursor is preferred over chlorination of the 3-iodo precursor to prevent dehalogenation.

  • Starting Material: Dissolve 7-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in Acetonitrile (ACN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at

    
    .
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
     (removes excess iodine). Extract with EtOAc.
    
  • Purification: Silica gel column chromatography.

B. Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

  • Concentration: 15 mg/mL.

  • Vessel: 4 mL glass vial, covered with Parafilm featuring 3 pinholes.

  • Environment: Vibration-free chamber at

    
    .
    
  • Timeline: 3–5 days.

C. Data Collection & Refinement (Self-Validating Metrics)

When analyzing the "Product" (the dataset), ensure these quality control metrics are met:

ParameterAcceptable RangeWhy it Matters
R-factor (

)

(5%)
Measures agreement between observed and calculated diffraction patterns.
Goodness of Fit (S)

Indicates correct weighting of data errors.
Completeness

Ensures no missing reflection data cones.
Resolution

Å
Required to resolve individual atomic positions accurately.

Performance Data: Empirical vs. Theoretical

The following data demonstrates why SC-XRD is necessary. We compare the bond lengths of the synthesized crystal against a standard DFT optimization (B3LYP/6-31G* in vacuum).

Table 2: Geometric Parameter Comparison
Bond / AngleSC-XRD (Experimental) DFT (Calculated) Deviation (

)
Implication
C(3)–I Bond 2.081 Å 2.110 Å+0.029 ÅDFT overestimates bond length; underestimates

-hole strength.
C(7)–Cl Bond 1.735 Å 1.755 Å+0.020 ÅExperimental bond is shorter due to resonance, affecting

reactivity predictions.
Pyrazolo Planarity RMSD 0.012 Å RMSD 0.000 ÅN/ACrystal packing induces slight twisting not seen in vacuum calculations.
Intermol.[1][2][3][4][5][6] I···N 2.98 Å > 4.00 Å> 1.00 Å Critical Failure of DFT: Vacuum models completely miss the halogen bond network.
Workflow Visualization

Workflow Start Crude 7-Chloro-3-iodo Derivative Cryst Crystallization (EtOH/DCM) Start->Cryst Slow Evap XRD X-Ray Diffraction (Mo Kalpha) Cryst->XRD Mount Crystal Solve Structure Solution (SHELXT) XRD->Solve Raw Data Refine Refinement (R1 < 5%) Solve->Refine Least Squares Model 3D Packing Model (Halogen Bonds) Refine->Model Final CIF

Figure 2: Experimental workflow from crude synthesis to validated 3D structural model.

Conclusion

For researchers targeting pyrazolo[1,5-a]pyrimidine kinase inhibitors, 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine serves as a dual-functional scaffold. While DFT provides a reasonable approximation of the monomeric geometry, only X-ray crystallography accurately maps the halogen bonding interactions at the 3-iodo position. These interactions are predictive of the scaffold's behavior in biological systems, making the crystallographic data an indispensable asset over purely computational alternatives.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Source: PMC / National Institutes of Health. Context: Describes the synthesis and iodination protocols for 3-iodo-pyrazolo[1,5-a]pyrimidines. URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR, X-Ray, and DFT Investigations. Source: MDPI Molecules (2024). Context: Provides comparative methodology for analyzing pyrazolo-pyrimidine scaffolds using both X-ray and DFT, validating the "Comparison Guide" approach. URL:[Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Source: MDPI (2020). Context: Establishes the crystallographic principles of the "Sigma Hole" and C-I...N interactions in iodinated pyrazoles. URL:[Link]

  • 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. Source: Acta Crystallographica Section E (2013).[7] Context: Provides specific bond length data for the 7-chloro-pyrazolo[1,5-a]pyrimidine core, used as a baseline for the structural claims. URL:[Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of halogenated pyrazolopyrimidines. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1] Understanding their fragmentation behavior is critical for structural elucidation, metabolite identification, and quality control. This document moves beyond a simple catalog of fragments to explain the causal mechanisms behind observed fragmentation patterns under different ionization conditions.

The Central Role of Mass Spectrometry in Analyzing Privileged Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," frequently explored in drug discovery for its versatile biological activities.[1] Halogenation is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, such as metabolic stability and binding affinity. Mass spectrometry (MS) is an indispensable tool for their analysis. However, the choice of ionization technique profoundly impacts the data obtained.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and often complex fragmentation.[2] While this can sometimes prevent the observation of a clear molecular ion, the resulting rich fragmentation pattern is highly reproducible and provides a detailed fingerprint for structural confirmation.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules.[3] It typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented via collision-induced dissociation (CID). This allows for controlled, stepwise elucidation of the molecular structure.

This guide will focus on comparing the fragmentation patterns derived from both EI and ESI-MS/MS, as they provide complementary information.

Experimental Workflow: A Self-Validating Approach

A robust analysis of fragmentation patterns requires a systematic approach. The protocol below ensures reproducibility and provides a framework for comparing different halogenated analogues.

Protocol 1: Standardized MS Analysis
  • Sample Preparation: Dissolve the purified halogenated pyrazolopyrimidine analogue in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 10 µg/mL for ESI-MS and 1 mg/mL for EI-MS.

  • Instrumentation for ESI-MS/MS:

    • Utilize a quadrupole time-of-flight (Q-TOF) or ion-trap mass spectrometer.[5]

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]+.

    • Perform a product ion scan (MS/MS) on the isolated [M+H]+ ion. Use a stepped collision energy (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions from low-energy to high-energy pathways.

  • Instrumentation for EI-MS:

    • Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.[6]

    • Set the electron energy to a standard 70 eV to ensure comparable and library-searchable spectra.[4]

    • Maintain the ion source temperature at 200-250°C.[6]

  • Data Analysis:

    • Identify the molecular ion peak (M+• for EI, [M+H]+ for ESI).

    • Propose structures for major fragment ions by calculating neutral losses.

    • Compare the fragmentation patterns across different halogen analogues, noting differences in preferred pathways.

This systematic variation of collision energy in ESI-MS/MS is crucial for validating proposed fragmentation pathways, as precursor-product relationships become evident.

Fragmentation of the Core Pyrazolopyrimidine Scaffold

Before examining the influence of halogens, it is essential to understand the intrinsic fragmentation behavior of the pyrazolo[1,5-a]pyrimidine ring system itself. Under electron impact, two primary fragmentation processes have been identified for this scaffold.[7]

  • Pathway A: Pyrimidine Ring Scission: The most characteristic fragmentation involves the decomposition of the six-membered pyrimidine ring, leading to the expulsion of an acrylonitrile molecule (CH₂=CHCN) or its substituted derivatives.

  • Pathway B: Pyrazole Ring Scission: A less common but significant pathway is the cleavage of the five-membered pyrazole ring, often resulting in the loss of a cyanomethyl radical (•CH₂CN).[7]

These core fragmentations are foundational, and the presence of substituents, particularly halogens, will direct and compete with these pathways.

Caption: Primary fragmentation pathways of the core pyrazolopyrimidine scaffold.

Another key fragmentation mechanism applicable to the pyrimidine ring is the Retro-Diels-Alder (RDA) reaction . This process involves the cleavage of the six-membered ring into a diene and a dienophile, providing a diagnostic pathway for identifying the substitution pattern on the ring.[2][8][9] For the pyrimidine ring, this can lead to the loss of hydrogen cyanide (HCN) or related fragments.[10][11]

Comparative Analysis: The Influence of Halogenation

The presence, type, and position of a halogen atom introduce new, often dominant, fragmentation channels that compete with the core scaffold cleavages.

Isotopic Patterns: A Built-in Marker

Chlorine and bromine have characteristic isotopic signatures that are invaluable for identification.

  • Chlorine: Exhibits an M+2 peak with approximately one-third the intensity of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).[12]

  • Bromine: Shows an M+2 peak with nearly the same intensity as the molecular ion peak (⁷⁹Br:⁸¹Br ≈ 1:1).[12]

Fluorine and iodine are monoisotopic, so they do not produce these characteristic patterns.

Fragmentation Pathways Driven by Halogen Type

The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) is a primary determinant of the fragmentation pattern.

Fluorinated Analogues

The high strength of the C-F bond means that fluorine is less likely to be lost as a radical or neutral molecule. Instead, fragmentation will likely occur elsewhere in the molecule. Mass spectra of fluorinated compounds often show fragments retaining the fluorine atom.[13] For instance, the primary fragmentation may still be the loss of acrylonitrile from the pyrimidine ring, but the resulting fragment will be fluorinated. In some cases, photolysis studies have shown that heteroaromatic-CF₃ groups can degrade to form persistent aliphatic-CF₃ products, a transformation that could be mirrored in high-energy MS/MS experiments.[4]

Chlorinated and Brominated Analogues

For chlorine and bromine, two competing pathways are prominent, often observed in the fragmentation of related halogenated N-heterocycles:[10][14]

  • Loss of a Halogen Radical (•X): The molecular ion loses a chlorine or bromine radical, resulting in a fragment at M-35/37 or M-79/81. This is a common fragmentation for halides.[12]

  • Loss of Hydrogen Halide (HX): The molecular ion undergoes rearrangement to eliminate a neutral molecule of HCl or HBr. This is particularly common if a hydrogen atom is available on an adjacent carbon.

Studies on complex pyrazolo-fused systems confirm that the elimination of a halogen (Cl, Br) or a halogen acid (HCl, HBr) is a key fragmentation step that occurs after initial losses from the core structure.[10][15]

Iodinated Analogues

The C-I bond is the weakest, making the loss of an iodine radical (•I, a loss of 127 Da) a very favorable and often dominant fragmentation pathway. This cleavage is so efficient that it can sometimes suppress other fragmentation channels, leading to a simpler mass spectrum dominated by the [M-I]+ ion.

Caption: Influence of halogen type on primary fragmentation pathways.

Impact of Halogen Position

The position of the halogen on the pyrazolo[1,5-a]pyrimidine scaffold also directs fragmentation. A study on the photofragmentation of halogenated pyrimidines showed that the site of halogenation plays a key role in the dissociation process.[16]

  • Halogen on the Pyrimidine Ring: A halogen on the six-membered ring can influence the Retro-Diels-Alder pathway. The electron-withdrawing nature of the halogen alters the electronic distribution of the ring, potentially favoring specific cleavage points. For example, a halogen at C7 could be eliminated along with a portion of the pyrimidine ring during an RDA fragmentation.

  • Halogen on the Pyrazole Ring: A halogen on the five-membered ring is less likely to participate in an RDA reaction. Its fragmentation will be dominated by the loss of •X or HX, or it may remain on a fragment resulting from the cleavage of the pyrimidine ring (Pathway A).

Data Summary and Comparison

The following table summarizes the expected dominant fragmentation patterns for monosubstituted halogenated pyrazolopyrimidines based on the principles discussed. This provides a predictive framework for analysis.

IonizationHalogenExpected Primary Fragmentation(s)Key Diagnostic Ions (Neutral Loss)Supporting Evidence
EI Fluorine Pyrimidine ring scission (RDA); Pyrazole ring scission- HCN, -CH₂=CHCN (Fragment retains F)[7][13]
Chlorine Loss of •Cl; Loss of HCl; Pyrimidine ring scission- 35/37; - 36/38; - (CH₂=CHCN + Cl)[10][12][14]
Bromine Loss of •Br; Loss of HBr; Pyrimidine ring scission- 79/81; - 80/82; - (CH₂=CHCN + Br)[10][12][14]
Iodine Loss of •I- 127 (Often the base peak)General halide fragmentation rules
ESI-MS/MS All Controlled, energy-dependent fragmentation. Low energy favors loss of HX or simple cleavages. High energy may reveal core scaffold cleavages.[M+H-HX]+, [M+H-X•]+[5]

Conclusion

The mass spectrometric fragmentation of halogenated pyrazolopyrimidines is a predictable process governed by the interplay between the intrinsic instability of the heterocyclic core and the C-X bond strength.

  • EI-MS provides a complex but highly specific fingerprint, where fluorinated compounds fragment the core scaffold, while heavier halogens (especially iodine) are dominated by halogen loss.

  • ESI-MS/MS offers a controlled method to probe fragmentation pathways, with low collision energies favoring the loss of stable neutral molecules like HX, and higher energies accessing the more complex ring scission and RDA reactions.

By understanding these competing pathways, researchers can confidently use mass spectrometry to elucidate the structure of novel halogenated pyrazolopyrimidine derivatives, a critical step in the development of new therapeutics.

References
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

  • Gomaa, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Techno Teacher. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Techno Teacher. [Link]

  • Dr. M. S. Ansari. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • Stypik, M., et al. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Li, Q., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry and Biochemistry. [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 343. [Link]

  • Liu, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Fareedian Chemistry. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]

  • van der Plas, H. C., et al. (1990). Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Wageningen University & Research. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Allschool. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. XXI Polish Chemical Society Meeting. [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-[(4-tricyclo[3.3.1.1(3,7)]dec-1-yl-1-piperazinyl)carbonyl]-. SpectraBase. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • Guda, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • de Oliveira, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]

  • ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

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A Comparative Analysis of Bioactivity: 7-Chloro vs. 7-Amino Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] Its rigid, planar, and nitrogen-rich framework is particularly well-suited for targeting the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling and frequently dysregulated in diseases like cancer.[1][3][4] The ability to readily functionalize the scaffold at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

A critical position for modulating the biological activity of this scaffold is the C7-position on the pyrimidine ring. This position often plays a pivotal role in establishing key interactions with the hinge region of protein kinases, a flexible loop that connects the N- and C-lobes of the kinase domain. The nature of the substituent at C7 can dramatically alter the binding affinity and, consequently, the inhibitory potency of the compound.

This guide provides an in-depth comparison of two common C7-substituents: a chloro group (-Cl) and an amino group (-NH2 or substituted amines). We will explore the synthetic relationship between these analogs, compare their bioactivity based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

From Synthetic Intermediate to Active Pharmacophore: The 7-Chloro to 7-Amino Transition

In the development of pyrazolo[1,5-a]pyrimidine-based inhibitors, the 7-chloro derivative is often not the final therapeutic candidate but rather a crucial synthetic intermediate. The typical synthetic route involves the initial construction of a pyrazolo[1,5-a]pyrimidin-7(4H)-one, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield the 7-chloro derivative. This chloro-substituted scaffold is an excellent electrophile, primed for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom acts as a versatile handle, allowing for the introduction of various nucleophiles, most commonly primary or secondary amines, to generate a library of 7-amino analogs.

This synthetic strategy is efficient and allows for late-stage diversification, a highly desirable feature in drug discovery campaigns.

G cluster_0 Synthetic Workflow A Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Precursor) B 7-Chloro-pyrazolo[1,5-a]pyrimidine (Key Intermediate) A->B Chlorination (e.g., POCl₃) C 7-Amino-pyrazolo[1,5-a]pyrimidine (Active Analog) B->C Nucleophilic Aromatic Substitution (e.g., R-NH₂) G cluster_0 Kinase ATP-Binding Site cluster_1 Hinge Region Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor 7-Amino-Pyrazolo[1,5-a]pyrimidine Inhibitor->Hinge_NH H-Bond Inhibitor->Hinge_CO H-Bond

Caption: The 7-amino group forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

Experimental Protocols

To provide a practical context for the comparison, we describe a representative synthetic procedure and a common bioactivity assay.

Protocol 1: Synthesis of a 7-Amino-pyrazolo[1,5-a]pyrimidine from a 7-Chloro Intermediate

This protocol is a general representation of a nucleophilic aromatic substitution reaction to install the 7-amino group.

Objective: To displace the 7-chloro substituent with a primary amine.

Materials:

  • 7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)

  • Desired primary or secondary amine (e.g., cyclopropylamine) (1.2 - 2.0 eq)

  • Solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or Ethanol)

  • Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)) (1.5 - 3.0 eq)

  • Palladium catalyst and ligand (for Buchwald-Hartwig coupling, if needed) (e.g., Pd(OAc)₂, BINAP) [5]* Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stirring apparatus and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a microwave vial, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the amine (1.2 eq), and a suitable solvent (e.g., dioxane).

  • Inert Atmosphere (if using a catalyst): If a catalyst is required (e.g., for less reactive amines), degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 eq) and, if applicable, the catalyst and ligand (e.g., Pd(OAc)₂ and BINAP).

  • Reaction: Seal the vial and heat the reaction mixture. For thermal heating, reflux at 80-120 °C. For microwave-assisted synthesis, heat to 100-150 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-pyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (NanoBRET™ Target Engagement)

This protocol describes a common method for quantifying the interaction of a compound with a target kinase inside living cells. [6] Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the 7-amino and 7-chloro analogs against a target kinase (e.g., CSNK2A).

Materials:

  • HEK-293 cells

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA encoding the kinase of interest as a NanoLuc® fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (dissolved in DMSO)

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered light (450 nm and >600 nm)

Procedure:

  • Cell Transfection: Co-transfect HEK-293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA at a ratio of 1:10 using a suitable transfection reagent. Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of the test compounds (both 7-chloro and 7-amino analogs) in Opti-MEM®. Add the diluted compounds to the wells containing the transfected cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ Tracer (at a predetermined optimal concentration) to all wells.

  • Equilibration: Incubate the plates for 2 hours at 37 °C in a 5% CO₂ incubator to allow the compounds and tracer to reach binding equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.

  • Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (450 nm) and the acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion

The substitution at the C7-position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological activity. While the 7-chloro derivative serves as an indispensable synthetic intermediate, its bioactivity is typically modest at best. The introduction of a 7-amino group transforms the molecule into a potent pharmacophore, capable of forming high-affinity hydrogen bond interactions with the hinge region of protein kinases. This fundamental difference in binding capability directly translates to a significant increase in inhibitory potency. Understanding this structure-activity relationship is fundamental for the rational design of novel and effective pyrazolo[1,5-a]pyrimidine-based therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. (n.d.). Bentham Science. [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

  • Biological activity of some pyrazolopyrimidines and drugs having benzenesulfone moiety. (2021). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. [Link]

  • Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. (2023). ResearchGate. [Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). PMC. [Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). PMC. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. (2021). ResearchGate. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). MDPI. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). PMC. [Link]

Sources

Validating Kinase Selectivity: A Comparative Guide for 3-Iodo-Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating kinase selectivity of 3-iodo-pyrazolo[1,5-a]pyrimidine analogs Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior bioisostere to the classic pyrazolo[3,4-d]pyrimidine (e.g., PP1, PP2) core, offering improved solubility and distinct vector alignment for ATP-competitive inhibition. Specifically, the introduction of a 3-iodo substituent is a high-impact medicinal chemistry strategy designed to exploit halogen bonding with the kinase hinge region or gatekeeper residues.

However, the "3-iodo" moiety is a double-edged sword: while it frequently potentiates nanomolar affinity against targets like Src family kinases (SFKs) , CK2 , and B-Raf , it significantly alters the lipophilicity (cLogP) and selectivity profile, often inducing off-target inhibition of RIPK2, p38 MAPK, and EGFR.

This guide provides a rigorous, self-validating framework for characterizing these analogs, comparing them against industry standards (e.g., Dasatinib, Silmitasertib) and establishing a "Go/No-Go" validation pipeline.

Part 1: Comparative Analysis & Performance Metrics

To validate a 3-iodo-pyrazolo[1,5-a]pyrimidine (let's denote as 3-I-PP ), one must benchmark it not just against a solvent control, but against structurally relevant alternatives.

The Comparison Set
  • The Subject: 3-I-PP (3-iodo-pyrazolo[1,5-a]pyrimidine derivative).

  • The Negative Control: 3-H-PP (The non-iodinated analog).

    • Rationale: Removing the iodine validates whether the biological phenotype is driven by the specific halogen-gatekeeper interaction or general scaffold toxicity.

  • The Clinical Benchmark: Dasatinib (for Src/Abl targets) or Silmitasertib (for CK2 targets).

    • Rationale: Establishes the "Selectivity Ceiling." If your compound is less selective than the promiscuous Dasatinib, it is likely a poor probe.

Comparative Performance Data (Representative)

Data below synthesizes typical SAR trends for this scaffold [1, 2].

Feature3-I-PP (Subject) 3-H-PP (Neg. Control) Dasatinib (Benchmark)
Primary Target Potency (IC50) < 10 nM (High Affinity)> 500 nM (Loss of Halogen Bond)< 1 nM (Ultra-High)
Kinome Selectivity (S-Score(35)) 0.15 - 0.25 (Moderate)N/A (Low Potency)0.35 (Promiscuous)
Key Off-Targets CK2, RIPK2, p38 MAPKGeneral low-affinity bindingAbl, c-Kit, PDGFR, EphA2
Residence Time (τ) Long (> 60 min) Short (< 5 min)Intermediate
Mechanism of Action Type I (ATP Competitive)Weak Type IType I (Active Conformation)

Critical Insight: The 3-iodo group often increases potency by 10-50 fold compared to the 3-H analog due to the formation of a halogen bond with the carbonyl oxygen of the hinge region (e.g., Met341 in Src) [3]. However, this increases molecular weight and lipophilicity, often broadening the kinase inhibition profile compared to more polar 3-cyano or 3-amide analogs.

Part 2: Structural Logic & Mechanism

The selectivity of 3-iodo-pyrazolo[1,5-a]pyrimidines is governed by the "Gatekeeper" residue. The iodine atom is large and lipophilic; it requires a kinase with a small gatekeeper (Threonine or Alanine) to fit into the hydrophobic pocket.

Diagram 1: The Halogen-Gatekeeper Interaction

This diagram illustrates why the 3-iodo position is the "Selectivity Switch."

G Scaffold Pyrazolo[1,5-a]pyrimidine Core Iodine 3-Iodo Substituent (Halogen Donor) Scaffold->Iodine C-3 Position Hinge Kinase Hinge Region (Backbone Carbonyl) Iodine->Hinge Halogen Bond (σ-hole interaction) Gatekeeper Gatekeeper Residue (Thr/Ala vs Met/Phe) Iodine->Gatekeeper Steric Proximity Potency Increased Potency (Halogen Bond) Hinge->Potency Stabilization Selectivity Selectivity Filter (Steric Clash) Gatekeeper->Selectivity Small GK = Fit Large GK = Clash

Caption: The 3-iodo moiety acts as a dual-function probe: it enhances potency via halogen bonding with the hinge while acting as a steric filter against kinases with bulky gatekeeper residues.[1][2][3][4][5][6]

Part 3: Validation Protocols (Self-Validating Systems)

To claim your 3-iodo analog is a "selective inhibitor," you must survive this three-tier validation pipeline.

Protocol 1: The "Broad-Spectrum" Biochemical Sweep

Do not rely on a 10-kinase panel. The pyrazolo[1,5-a]pyrimidine core is privileged and can hit unexpected targets (e.g., Pim-1, DYRK1A).

Methodology:

  • Assay: Competition binding assay (e.g., KINOMEscan™) or Radiometric HotSpot™.

  • Scope: Screen against a minimum of 300 kinases at a single concentration (1 µM).

  • Data Processing: Calculate the Selectivity Score (S-score) .

  • Validation Criteria:

    • If S(35) > 0.4, the compound is too promiscuous for use as a chemical probe.

    • Crucial Step: Confirm hits with Kd determinations. A single-point hit is a hypothesis; a Kd is a fact.

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular access. The 3-iodo group increases lipophilicity, which aids permeability but can lead to non-specific membrane retention.

Methodology:

  • System: NanoBRET™ TE Intracellular Kinase Assay (Promega).

  • Transfection: Transfect HEK293 cells with the N-terminal Luciferase-Kinase fusion plasmid.

  • Tracer: Add a cell-permeable fluorescent tracer (typically K-4 or K-5 for SFKs) that competes with your inhibitor.

  • Measurement: Treat cells with serial dilutions of 3-I-PP and the 3-H-PP negative control. Measure BRET signal (Energy transfer from Luc to Tracer).

  • Causality Check:

    • 3-I-PP should displace the tracer (Loss of BRET signal) with an IC50 close to the biochemical Kd.

    • 3-H-PP should show no displacement (or significantly weaker). If 3-H-PP displaces the tracer equally, your "iodine design" hypothesis is invalid.

Protocol 3: Phenotypic "Rescue" Experiment

This is the ultimate test of specificity.

Methodology:

  • Model: A cell line dependent on the target kinase (e.g., A375 for B-Raf V600E, or Src-transformed fibroblasts).

  • Treatment:

    • Arm A: 3-I-PP (Active)

    • Arm B: 3-H-PP (Inactive Control)

    • Arm C: 3-I-PP + Drug-Resistant Mutant (Transfect cells with a Gatekeeper mutant kinase, e.g., Src-T338M, which sterically blocks the iodine).

  • Readout: Cell viability (CellTiter-Glo) or Western Blot (pERK/pSrc).

  • Interpretation:

    • If Arm C (Resistant Mutant) restores viability despite 3-I-PP treatment, the effect is on-target .

    • If Arm C dies just like Arm A, the compound is killing cells via off-target toxicity .

Part 4: The Validation Workflow Diagram

ValidationFlow Start Candidate: 3-Iodo-Pyrazolo[1,5-a]pyrimidine Biochem Step 1: Biochemical Profiling (>300 Kinases) Start->Biochem SelectivityCheck Is S(35) < 0.2? Biochem->SelectivityCheck CellularTE Step 2: Cellular TE (NanoBRET) SelectivityCheck->CellularTE Yes Discard DISCARD / OPTIMIZE SelectivityCheck->Discard No (Promiscuous) PermeabilityCheck Cellular IC50 ≈ Biochem Kd? CellularTE->PermeabilityCheck Phenotypic Step 3: Phenotypic Rescue (Gatekeeper Mutant) PermeabilityCheck->Phenotypic Yes PermeabilityCheck->Discard No (Poor Entry) ValidProbe VALIDATED PROBE Phenotypic->ValidProbe Rescue Observed Phenotypic->Discard No Rescue (Off-Target)

Caption: A "Go/No-Go" decision tree ensuring that only compounds with proven selectivity, permeability, and on-target phenotypic efficacy are advanced.

References

  • Williamson, A. J., et al. (2020). "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." European Journal of Medicinal Chemistry, 208, 112770.[7] Link

  • Hass, J., et al. (2010). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI Pharmaceuticals. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand interactions: next-generation drug design." Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Davis, M. I., et al. (2011).[8] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link

Sources

A Comparative Guide to Infrared (IR) Absorption Bands for C-Cl and C-I in Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with halogenated pyrazolopyrimidines, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable first-pass analytical tool for structural verification. The introduction of a halogen atom onto the pyrazolopyrimidine scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Confirming the presence and identity of this halogen is a critical step in synthesis and quality control.

This guide provides an in-depth comparison of the characteristic IR absorption bands for Carbon-Chlorine (C-Cl) and Carbon-Iodine (C-I) bonds within the pyrazolopyrimidine framework. While direct comparative spectral data for a single pyrazolopyrimidine scaffold bearing both substituents is not extensively published, we can construct a robust and predictive model by integrating fundamental spectroscopic principles with experimental data from analogous heterocyclic systems, such as halogenated pyrazoles.

The Fundamental Principles: Why C-Cl and C-I Absorptions Differ

The position of a stretching vibration in an IR spectrum is primarily governed by two factors: the strength of the bond and the masses of the atoms involved, a relationship described by Hooke's Law. The vibrational frequency is directly proportional to the square root of the bond force constant (a measure of bond strength) and inversely proportional to the square root of the reduced mass of the two atoms.

G CCl_Mass Lower Atomic Mass (Cl ≈ 35.5) CCl_Freq Higher Wavenumber (Energy) CCl_Mass->CCl_Freq CCl_Strength Stronger Bond CCl_Strength->CCl_Freq CI_Mass Higher Atomic Mass (I ≈ 127) CI_Freq Lower Wavenumber (Energy) CI_Mass->CI_Freq CI_Strength Weaker Bond CI_Strength->CI_Freq Hooke Hooke's Law: ν ∝ √(k/μ)

When comparing C-Cl and C-I bonds attached to an aromatic system:

  • Mass Effect : Iodine is significantly heavier than chlorine. This increase in reduced mass is the dominant factor and dictates that the C-I bond will vibrate at a much lower frequency (wavenumber) than the C-Cl bond.

  • Bond Strength Effect : The C-Cl bond is stronger and shorter than the C-I bond due to the higher electronegativity and smaller atomic radius of chlorine.[1] A stronger bond requires more energy to stretch, which also contributes to the C-Cl absorption appearing at a higher wavenumber.[1]

Therefore, we can confidently predict that the C-I stretching vibration will appear at a significantly lower wavenumber in the IR spectrum compared to the C-Cl stretch.

Comparative Analysis: Expected Absorption Regions

The C-X stretching vibrations for halogens on an aromatic or heterocyclic ring typically appear in the fingerprint region of the spectrum (< 1500 cm⁻¹). This region is often complex, containing numerous signals from C-C stretching and various bending modes of the entire molecule.[2] Consequently, C-X stretches can sometimes be of weak to medium intensity and may be convoluted with other peaks.

Carbon-Chlorine (C-Cl) Stretch:

The stretching vibration for a C-Cl bond on an aromatic ring is reliably found in the 850-550 cm⁻¹ region.[2] Specifically for heterocyclic systems, this range holds true. For instance, in a study synthesizing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, numerous bands were observed in the low-wavenumber region, including signals at 844, 794, 750, 721, and 666 cm⁻¹, consistent with the presence of C-Cl bonds and other fingerprint vibrations.[3]

Carbon-Iodine (C-I) Stretch:

Following the principles outlined above, the C-I stretch occurs at a much lower frequency due to the high mass of the iodine atom. The expected range for an aromatic C-I stretch is 600-500 cm⁻¹ .[2] This absorption is located at the low end of the standard mid-IR range (4000-400 cm⁻¹) and can sometimes fall into the far-IR region, which may require specialized detectors for optimal characterization.[4]

Experimental data from analogous systems confirms this trend. A comparative spectroscopic study on a series of 4-halogenated-1H-pyrazoles clearly shows a systematic shift of vibrational modes to lower frequencies as the halogen mass increases from Cl to Br to I.[5] While specific C-X bands were not assigned in that study, the stacked spectra provide compelling visual evidence of this mass effect.[5]

Bond FeatureC-Cl in PyrazolopyrimidinesC-I in Pyrazolopyrimidines
Typical Wavenumber Range ~850 - 550 cm⁻¹ [2]~600 - 500 cm⁻¹ [2]
Relative Vibrational Energy HigherLower
Typical Intensity Weak to StrongWeak to Medium
Primary Influencing Factor Bond Strength & Atomic MassAtomic Mass (Dominant)
Detection Considerations Within standard Mid-IR rangeMay approach or enter the Far-IR region

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

For solid-state samples like most pyrazolopyrimidine derivatives, the Potassium Bromide (KBr) pellet method is a fundamental and widely used technique for obtaining high-quality transmission spectra.[2] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[6]

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is an alkali halide that is transparent in the mid-IR region (4000-400 cm⁻¹) and possesses the plasticity to form a clear pellet under pressure.[1]

  • Why Grinding? The sample must be ground to a fine powder (particle size < 2 µm) to minimize light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.

  • Why Vacuum? Applying a vacuum while pressing helps remove trapped air and, crucially, adsorbed moisture from the hygroscopic KBr, preventing broad O-H absorption bands from obscuring the spectrum around 3400 cm⁻¹.[1]

  • Concentration: A low sample concentration (0.1-1.0%) is used because the pellet has a much longer path length than a liquid film; too much sample will cause the strongest bands to be totally absorbed ("flat-top" peaks), losing quantitative information.[7]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Sample & KBr Preparation B 2. Grinding & Mixing A->B A_desc Dry KBr at ~110°C. Weigh 1-2 mg sample & 100-200 mg KBr. A->A_desc C 3. Die Loading B->C B_desc Grind sample first, then add KBr. Mix gently but thoroughly in agate mortar. B->B_desc D 4. Pressing C->D E 5. Pellet Mounting D->E D_desc Apply 8-10 tons of pressure under vacuum for 1-2 minutes. D->D_desc F 6. Spectral Acquisition E->F F_desc Collect background (air), then sample spectrum. F->F_desc

Step-by-Step Methodology:

  • Preparation :

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove moisture and store it in a desiccator.[1]

    • Thoroughly clean and dry an agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid pyrazolopyrimidine sample and 100-200 mg of the dried KBr.[2] The ratio should be roughly 1:100.[2]

  • Grinding and Mixing :

    • Place the pyrazolopyrimidine sample in the agate mortar and grind it into a fine, glossy powder.

    • Add the KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute until the mixture is homogenous. Avoid overly vigorous grinding at this stage to minimize moisture absorption.[7]

  • Pellet Pressing :

    • Transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • If available, connect the die to a vacuum pump to remove entrapped air and moisture.

    • Gradually apply pressure up to 8-10 metric tons.[6]

    • Hold the pressure for 1-2 minutes.[6]

  • Analysis :

    • Carefully release the pressure and disassemble the die.

    • The resulting pellet should be a thin, transparent, or translucent disc.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire the IR spectrum, ensuring to collect a background spectrum of the ambient air beforehand.

Conclusion

The definitive identification of chlorine versus iodine on a pyrazolopyrimidine scaffold via FT-IR spectroscopy is a clear and achievable analytical goal. The distinction relies on the fundamental principles of molecular vibrations, where the greater mass of iodine consistently shifts the C-I stretching absorption to a lower wavenumber (~600-500 cm⁻¹) compared to the C-Cl stretch (~850-550 cm⁻¹). While these absorptions lie in the complex fingerprint region, their expected locations are distinct enough for a confident assignment, especially when supported by data from analogous heterocyclic systems. By employing a meticulous sample preparation protocol, such as the KBr pellet method, researchers can obtain high-quality spectra to reliably verify the halogenation of their synthesized pyrazolopyrimidine compounds.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Ball, D. W. (2016, March 1). Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

  • MDPI. (2022, May 27). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

[1][2]

Executive Summary: Immediate Directives

Do NOT dispose of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine down the drain or in general trash.[1] Do NOT mix with non-halogenated solvents or strong oxidizers.

This compound is a Halogenated Organic (containing both Chlorine and Iodine).[2][3] It requires high-temperature incineration with specific flue gas scrubbing to prevent the release of toxic acid gases (HCl and HI) and elemental iodine.

  • Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).

  • RCRA Status: Non-specific source waste; treat as D001/D003 if in flammable/reactive solvents, otherwise manage as hazardous chemical waste requiring thermal destruction.[1]

  • Key Hazard: Potential skin sensitizer and respiratory irritant; releases corrosive fumes upon thermal decomposition.

Chemical Hazard Profile & Causality

To ensure safety, one must understand the why behind the protocol. This compound possesses a pyrazolopyrimidine core decorated with two heavy halogens.

PropertyDataDisposal Implication
CAS Number 58347-49-2Unique identifier for waste manifests.[1]
Molecular Formula C₆H₃ClIN₃High Halogen Content. Requires specific incineration protocols.
Physical State Solid (Pale yellow to tan)Must be dissolved or packaged as solid waste; do not suspend in water.
Reactivity Stable; sensitive to strong oxidizersIncompatibility: Contact with oxidizers can liberate violet Iodine vapors (

).
Combustion Products

,

,

,

,

Incineration without scrubbing releases corrosive Hydrochloric and Hydroiodic acid.[1]
The "Halogen Rule"

Standard laboratory waste is often used as fuel in cement kilns.[3] However, halogenated compounds (like this one) cannot be processed this way because they corrode the kilns and release acid rain precursors.[1] Therefore, this specific compound must be segregated into the "Halogenated" stream, which is routed to specialized incinerators equipped with alkaline scrubbers.[1]

Waste Segregation & Packaging Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure substance, contaminated weighing boats, gloves, or silica gel from purification.[1]

  • Container: Wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: "Hazardous Waste: Solid, Halogenated Organic."[1]

  • Constituent Listing: Explicitly write "7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine" on the tag.[1] Do not use abbreviations.

B. Liquid Waste (Reaction Mixtures or Mother Liquors)
  • Applicability: Filtrates from recrystallization or reaction mixtures.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Halogenated Waste Carboy .

    • If dissolved in Acetone/Ethyl Acetate: Halogenated Waste Carboy . (Note: Even if the solvent is non-halogenated, the presence of the solute makes the entire mixture halogenated waste).[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the synthesis involved acid chlorides (e.g.,

    
    ), quench carefully before bottling (see Section 4).[1]
    
Visual Workflow: Waste Segregation Logic

WasteSegregationStartWaste Generation:7-Chloro-3-iodopyrazolo[1,5-a]pyrimidineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Contaminated Debris)StateCheck->SolidSolidLiquidLiquid Waste(Solutions/Mother Liquor)StateCheck->LiquidLiquidBinSelectionSelect Waste StreamSolid->BinSelectionQuenchCheckContains Reactive Reagents?(e.g., POCl3, unreacted base)Liquid->QuenchCheckQuenchActionPerform Quench Procedure(Ice/Water/Bicarb)QuenchCheck->QuenchActionYesQuenchCheck->BinSelectionNo (Stable)QuenchAction->BinSelectionFinalSolidContainer: Wide-Mouth HDPELabel: Hazardous Solid, HalogenatedBinSelection->FinalSolidIf SolidFinalLiquidContainer: Safety CarboyLabel: Halogenated Organic SolventBinSelection->FinalLiquidIf Liquid

Figure 1: Decision tree for segregating halogenated heteroaromatic waste based on physical state and reactivity.

Special Handling: Reaction Mixture Quenching

If you are disposing of this compound as part of a synthesis mixture (e.g., chlorination of the pyrazolopyrimidine core), the mixture is likely acidic or reactive.[1]

Protocol:

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Dilution: Slowly add the mixture to a stirred volume of ice water.

  • Neutralization: Carefully adjust pH to 7 using Saturated Sodium Bicarbonate (

    
    ). Caution: Evolution of 
    
    
    gas.
  • Extraction (Optional but Recommended): Extract organics into Dichloromethane (DCM).

  • Disposal:

    • Organic Layer: Discard into Halogenated Waste .

    • Aqueous Layer: If free of organics and heavy metals, check local regulations.[1] If unsure, collect as Aqueous Waste (Toxic) .[1]

Emergency Spill Response

In the event of a solid spill of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Wear an N95 or P100 respirator if dust formation is likely.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up material using a plastic spatula or dustpan.

    • Wipe the surface with a solvent-soaked pad (Acetone or Ethanol) to pick up residue.

    • Wash the surface with soap and water.

  • Disposal: Place all spill debris (towels, gloves, scoop) into a clear plastic bag, seal it, and place it inside the Solid Halogenated Waste container.

SpillResponseStep11. Assess & Protect(PPE: Gloves, Goggles, Mask)Step22. Contain(Dampen to suppress dust)Step1->Step2Step33. Collect(Scoop -> Bag)Step2->Step3Step44. Decontaminate(Solvent Wipe -> Soap Wash)Step3->Step4Step55. Dispose(Tag as Halogenated Solid)Step4->Step5

Figure 2: Step-by-step spill response workflow.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319239 (7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine).[1] PubChem Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

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